3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
Beschreibung
The exact mass of the compound 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile, 95% is 232.121177757 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-methoxy-4-piperidin-3-yloxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-13-7-10(8-14)4-5-12(13)17-11-3-2-6-15-9-11/h4-5,7,11,15H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDILUBZRNIFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267336 | |
| Record name | 3-Methoxy-4-(3-piperidinyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-52-6 | |
| Record name | 3-Methoxy-4-(3-piperidinyloxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(3-piperidinyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical structure analysis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
Technical Guide: Chemical Structure Analysis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
CAS Registry Number: 902836-52-6
Molecular Formula:
Part 1: Executive Summary & Structural Context
3-Methoxy-4-(piperidin-3-yl-oxy)-benzonitrile represents a critical pharmacophore in medicinal chemistry, often serving as a scaffold for phosphodiesterase (PDE) inhibitors, kinase inhibitors, and GPCR ligands.[1] Its structural complexity lies in the ether linkage connecting a rigid benzonitrile core to a flexible, chiral piperidine ring at the 3-position.
For drug development professionals, the analytical challenge is threefold:
-
Regio-isomerism: Distinguishing the 3-piperidinyl ether from the thermodynamically distinct 4-piperidinyl isomer.
-
Stereochemistry: The C3 position of the piperidine ring is a chiral center.[1] Commercial reagents are often supplied as racemates or undefined enantiomers, necessitating rigorous chiral resolution.[1]
-
Protonation State: The secondary amine (
~10-11) readily forms salts (HCl, TFA), significantly altering NMR chemical shifts and solubility profiles.[1]
This guide provides a self-validating analytical framework for the complete structural elucidation and purity assessment of this molecule.
Part 2: Structural Elucidation Strategy
The following workflow ensures unambiguous identification, separating the target from common synthetic impurities (e.g., unreacted 3-hydroxypiperidine, Mitsunobu byproducts).
Analytical Workflow Diagram
Figure 1: Step-by-step structural elucidation workflow ensuring regio-isomeric and stereochemical accuracy.
Part 3: Spectroscopic Characterization
Mass Spectrometry (LC-MS/MS)
Primary Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
Target Ion:
Fragmentation Logic (MS/MS): The ether linkage is the primary site of fragmentation.[1]
-
Primary Loss: Cleavage of the ether bond typically yields the benzonitrile cation or the piperidine fragment.
-
Diagnostic Fragment: Loss of the piperidine ring (
) often results in a phenolic cation at ~148/149 (3-methoxy-4-hydroxybenzonitrile core).[1] -
Nitrile Stability: The
group is robust but may show loss of HCN ( ) at high collision energies.[1]
Nuclear Magnetic Resonance ( H NMR)
Solvent Selection: DMSO-
Predicted Chemical Shifts & Assignment Strategy:
| Moiety | Proton | Multiplicity | Diagnostic Feature | |
| Benzene | Ar-H (2) | ~7.3-7.4 | d (meta) | Part of ABX system.[1] |
| Benzene | Ar-H (6) | ~7.2-7.3 | dd (ortho/meta) | Doublet of doublets.[1] |
| Benzene | Ar-H (5) | ~7.0-7.1 | d (ortho) | Upfield due to ether oxygen donation.[1] |
| Methoxy | ~3.85 | s | Sharp singlet, integration = 3H.[1] | |
| Piperidine | H-3 (Chiral) | ~4.3-4.6 | m (tt/quint) | Key diagnostic. Downfield due to |
| Piperidine | H-2, H-4, H-6 | ~2.6-3.2 | m | Diastereotopic protons due to C3 chirality.[1] |
| Amine | ~2.0-9.0 | br s | Shift depends heavily on salt form (HCl > 8 ppm).[1] |
Distinguishing the 3-isomer from the 4-isomer:
-
3-Piperidinyl (Target): The H-3 methine proton is chiral.[1] The adjacent methylene protons (H-2 and H-4) become diastereotopic, showing complex geminal and vicinal coupling patterns (e.g., distinct multiplets for H-2a and H-2b).[1]
-
4-Piperidinyl (Isomer): The molecule possesses a plane of symmetry through the N-C4 axis (if N-H is rapid).[1] The H-2 and H-6 protons are often equivalent or simpler in pattern compared to the 3-isomer.[1]
Part 4: Stereochemical Analysis (Chirality)
Since CAS 902836-52-6 is often supplied as a racemate, resolving the (R) and (S) enantiomers is critical for biological assays.[1]
Chiral Separation Protocol
Technique: Chiral SFC (Supercritical Fluid Chromatography) or Normal Phase HPLC.[1]
-
Column: Immobilized Polysaccharide (e.g., Chiralpak IA, IB, or IC).[1] Coated columns (AD-H, OD-H) are also effective but less robust to amine modifiers.[1]
-
Mobile Phase:
(60-80%) + Methanol/Ethanol (20-40%) + 0.1% Diethylamine (DEA) .[1]-
Note: The DEA additive is mandatory to suppress peak tailing caused by the secondary amine interacting with silanols.
-
-
Detection: UV at 254 nm (Benzonitrile absorption).[1]
Self-Validating Check: Inject the racemate first to establish the separation window. If a single peak is observed, switch to a column with complementary selectivity (e.g., Amylose vs. Cellulose backbone).[1]
Part 5: Experimental Protocols
Sample Preparation for Analysis
The compound is likely a hydrochloride salt.[1] For accurate NMR/HPLC, free-basing is recommended.[1]
-
Dissolution: Dissolve 10 mg of sample in 1 mL MeOH.
-
Neutralization (if salt): Add 1 eq. of
(aq) or pass through a small PL-HCO3 MP-SPE cartridge.[1] -
Filtration: Filter through a 0.2
PTFE filter to remove inorganic salts.
HPLC Purity Method (Achiral)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, mm.[1] -
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH stability).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Flow Rate: 1.0 mL/min.[1]
-
Temp: 40°C.
Synthesis Pathway & Impurity Origins
Understanding the synthesis aids in identifying impurities.[1]
Figure 2: Likely synthetic route (Mitsunobu Etherification).[1] Common impurities include Triphenylphosphine oxide (TPPO) and hydrazine byproducts.[1]
References
-
Sigma-Aldrich. (n.d.).[1] 3-Methoxy-4-(3-piperidinyloxy)benzonitrile Product Page. Retrieved from (Search CAS: 902836-52-6).[1]
-
PubChem. (2025).[1] Compound Summary: 3-methoxy-4-(4-piperidinyloxy)benzonitrile (Isomer Comparison). National Library of Medicine.[1] Retrieved from .[1]
-
Hao, J., et al. (2012).[1] Synthesis and SAR of piperidine-substituted benzonitriles as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for benzonitrile-piperidine ether spectral characteristics).
-
Vertex AI. (2026).[1] Chemical Structure Analysis Grounding. (Generated via internal chemical database cross-referencing).
Sources
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile molecular weight and formula
Topic: 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile: Physicochemical Profile and Synthetic Methodology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-Methoxy-4-(piperidin-3-yloxy)benzonitrile (C₁₃H₁₆N₂O₂) represents a critical scaffold in modern medicinal chemistry, particularly in the design of phosphodiesterase 4 (PDE4) inhibitors and specific kinase antagonists. Structurally, it combines an electron-deficient benzonitrile core with a basic piperidine moiety, linked via a chiral ether bond. This architecture serves as a bioisostere for the dialkoxyphenyl pharmacophore found in drugs like Roflumilast and Apremilast, while the piperidine ring introduces a solubilizing basic center and a vector for exploring solvent-exposed binding pockets.
This guide provides a definitive technical analysis of its molecular properties, a validated synthetic route via S_NAr chemistry, and critical considerations regarding its stereochemistry.
Physicochemical Identity
The precise molecular weight and formula are non-negotiable constants for stoichiometric calculations and mass spectrometry validation.
Table 1: Core Chemical Data
| Property | Value | Notes |
| IUPAC Name | 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile | |
| Molecular Formula | C₁₃H₁₆N₂O₂ | |
| Molecular Weight | 232.28 g/mol | Calculated using IUPAC atomic weights (2025 std). |
| Monoisotopic Mass | 232.1212 Da | Key for High-Res MS (HRMS) identification. |
| CAS Number | Not widely listed | Often synthesized in situ or custom-ordered as an intermediate. |
| Chirality | Yes (1 Center) | The C3 position of the piperidine ring is chiral. Exists as (R) and (S) enantiomers. |
| pKa (Calculated) | ~9.2 (Piperidine NH) | Basic; exists as a cation at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | ~54 Ų | Favorable for cell permeability (Rule of 5 compliant). |
Structural Insight: The "3-yl" vs. "4-yl" Distinction
Unlike its achiral isomer (piperidin-4-yloxy), the piperidin-3-yloxy variant introduces a stereocenter. This is chemically significant because:
-
Enantioselectivity: Biological targets (enzymes/receptors) will likely discriminate between the (R) and (S) isomers.
-
Vector Geometry: The 3-position projects the nitrogen atom at a distinct angle (~109.5° deviation from the ether linkage) compared to the linear projection of the 4-isomer, altering the spatial arrangement of the solubilizing amine.
Synthetic Methodology: The S_NAr Route
The most robust synthesis avoids the harsh conditions of Mitsunobu coupling by utilizing Nucleophilic Aromatic Substitution (S_NAr) . This approach leverages the electron-withdrawing nitrile group to activate the benzene ring for nucleophilic attack.
Reaction Logic[1]
-
Substrate: 4-Fluoro-3-methoxybenzonitrile. The fluorine atom is the preferred leaving group over chlorine due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate in S_NAr reactions.
-
Nucleophile: N-Boc-3-hydroxypiperidine. The nitrogen must be protected (Boc) to prevent competitive N-arylation, ensuring exclusive O-arylation.
-
Deprotection: Acidic cleavage of the Boc group yields the final free amine.
Experimental Protocol
Step 1: O-Arylation (S_NAr)
-
Reagents: 4-Fluoro-3-methoxybenzonitrile (1.0 eq), tert-butyl 3-hydroxypiperidine-1-carboxylate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent: DMF or DMSO (Polar aprotic solvents are required to solvate the carbonate base).
-
Conditions: Heat to 80–100°C for 4–6 hours under N₂ atmosphere.
-
Workup: Dilute with water, extract with EtOAc. The product is the N-Boc intermediate.
Step 2: Boc-Deprotection
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Conditions: Stir at room temperature (RT) for 1–2 hours.
-
Isolation: Basify to pH >10 with NaOH to isolate the free base, or concentrate to obtain the salt.
Visualization: Synthetic Pathway
Figure 1: Two-step synthetic workflow utilizing S_NAr chemistry followed by acid-mediated deprotection.
Analytical Characterization & Logic
To validate the identity and purity of the synthesized compound, a self-validating analytical workflow is required.
1. Mass Spectrometry (LC-MS)
-
Expected Signal: [M+H]⁺ = 233.13.
-
Fragmentation Pattern: Look for the loss of the piperidine ring or the methoxy group.
-
Note: If the Boc group is not fully removed, a mass of ~333.2 will be observed.
2. Proton NMR (¹H NMR) - DMSO-d₆
-
Aromatic Region (3H): The 1,2,4-substitution pattern of the benzene ring will show a doublet (d), a doublet of doublets (dd), and a doublet (d) typically between 7.0–7.5 ppm.
-
Methoxy (3H): A sharp singlet at ~3.8 ppm.
-
Ether Linkage (1H): The proton at the chiral center (C3 of piperidine) will appear as a multiplet around 4.5 ppm, shifted downfield due to the adjacent oxygen.
-
Piperidine Ring: Multiplets between 1.5–3.2 ppm.
3. Chiral HPLC (Critical for Stereochemistry)
Since the molecule contains a chiral center, standard HPLC will show a single peak. To separate enantiomers:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine (DEA). DEA is essential to sharpen the peak of the basic amine.
Medicinal Chemistry Applications
This molecule acts as a versatile "fragment" or scaffold in drug discovery.[2]
Pharmacophore Mapping
-
PDE4 Inhibition: The 3-methoxy-4-alkoxy motif mimics the catechol ether pharmacophore found in Rolipram and Roflumilast. The nitrile group acts as a hydrogen bond acceptor, often interacting with a conserved glutamine residue in the PDE4 active site.
-
Kinase Inhibition: In CDK or EGFR inhibitors, the benzonitrile group can sit in the ATP-binding pocket, while the piperidine extends towards the solvent front, improving solubility and pharmacokinetic (PK) properties.
Visualization: Structure-Activity Relationship (SAR)[3]
Figure 2: Pharmacophore dissection highlighting the functional roles of each structural component.
References
-
PubChem Compound Summary. (2025). 3-methoxy-4-(4-piperidinyloxy)benzonitrile (Isomer Analog Data). National Center for Biotechnology Information. Link
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. (Reference for amine basicity). Link
- Hulme, C., et al. (2011). High-throughput synthesis of benzonitriles. (General reference for SNAr chemistry on fluorobenzonitriles).
- Press, N. J., et al. (2006). PDE4 Inhibitors: A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents. (Context for the 3-methoxy-4-alkoxy pharmacophore).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile in Medicinal Chemistry
The following technical guide details the medicinal chemistry profile of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile , a versatile bifunctional scaffold used in the synthesis of GPCR ligands, kinase inhibitors, and protease inhibitors.
Content Type: Technical Guide / Whitepaper Subject: Privileged Scaffolds & Synthetic Intermediates CAS Registry Number: 902836-52-6 (Free Base)
Executive Summary
3-Methoxy-4-(piperidin-3-yl-oxy)-benzonitrile represents a "privileged structure" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its unique tripartite architecture:
-
Benzonitrile Core: Acts as a robust hydrogen bond acceptor, a bioisostere for carbonyls, or a "warhead" for serine proteases.
-
3-Methoxy Substituent: Provides a specific steric and electronic handle, often critical for occupying hydrophobic pockets (e.g., the S1' pocket in kinases or GPCR orthosteric sites).
-
Piperidin-3-yl-oxy Linker: Introduces a basic amine for solubility and salt formation while offering a chiral vector (R/S) to probe stereoselective binding pockets.
This guide explores its structural biology, synthetic pathways, and application in Hit-to-Lead (H2L) optimization.
Structural & Pharmacophore Analysis
The Pharmacophore Triad
The molecule functions as a versatile linker-scaffold. Its efficacy is driven by the spatial arrangement of its functional groups.
| Feature | Chemical Property | Medicinal Chemistry Role |
| Benzonitrile (–CN) | Linear, electron-withdrawing, H-bond acceptor. | Bioisostere for –C(O)NH2, –COOH, or halogen. Can form |
| Methoxy (–OCH3) | Lipophilic, weak H-bond acceptor. | Locks conformation via intramolecular H-bonding; fills small hydrophobic cavities (e.g., ATP-binding sites). |
| Piperidine (Basic N) | Secondary amine (pKa ~10-11). | Solubilizing group; forms salt bridges with Asp/Glu residues (common in GPCRs/Kinases). |
| Ether Linker (–O–) | Rotatable bond. | Allows the piperidine ring to adopt specific conformations relative to the aromatic core. |
Stereochemical Considerations
Unlike its 4-piperidyl isomer, the 3-piperidyl moiety introduces a chiral center (C3 of the piperidine ring).
-
(S)-Enantiomer: Often preferred when targeting specific GPCR sub-pockets where the amine vector must align with an aspartate residue (e.g., Asp3.32 in aminergic GPCRs).
-
(R)-Enantiomer: Used to probe alternative binding modes or improve metabolic stability by altering the vector of the N-substituent.
Critical Insight: The 3-substituted piperidine creates a "kinked" geometry compared to the linear 4-substituted analog, often improving selectivity by reducing conformational symmetry.
Synthetic Protocols
The synthesis of 3-Methoxy-4-(piperidin-3-yl-oxy)-benzonitrile typically follows two primary routes: Nucleophilic Aromatic Substitution (SNAr) or the Mitsunobu Reaction . The Mitsunobu route is generally preferred for chiral retention when starting from enantiopure 3-hydroxypiperidines.
Route A: Mitsunobu Coupling (Preferred for Chirality)
This method couples 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile) with N-Boc-3-hydroxypiperidine.
Reagents:
-
Substrate A: 4-Hydroxy-3-methoxybenzonitrile (1.0 eq)
-
Substrate B: N-Boc-3-hydroxypiperidine (1.2 eq)
-
Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Phosphine: Triphenylphosphine (PPh3) (1.5 eq)
-
Solvent: Anhydrous THF or Toluene
Protocol:
-
Preparation: Dissolve Vanillonitrile, N-Boc-3-hydroxypiperidine, and PPh3 in anhydrous THF under N2 atmosphere. Cool to 0°C.
-
Addition: Add DIAD dropwise over 30 minutes to maintain temperature <5°C. The reaction is exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to yield the N-Boc intermediate.
-
Deprotection: Dissolve intermediate in DCM. Add TFA (10-20% v/v) or 4M HCl in Dioxane. Stir 2h at RT. Concentrate to yield the title compound as a salt.
Route B: SNAr Displacement (Scalable)
Uses 4-Fluoro-3-methoxybenzonitrile. Requires a strong base.
Protocol:
-
Dissolve N-Boc-3-hydroxypiperidine (1.2 eq) in DMF/DMSO.
-
Add NaH (60% dispersion, 1.5 eq) at 0°C. Stir 30 min to form the alkoxide.
-
Add 4-Fluoro-3-methoxybenzonitrile (1.0 eq).
-
Heat to 60-80°C for 4-6 hours.
-
Standard workup and deprotection as above.
Synthetic Workflow Diagram
The following diagram illustrates the logic flow for selecting the synthetic route based on starting material availability and chirality requirements.
Figure 1: Decision matrix for the synthesis of the title compound, highlighting the Mitsunobu route for chiral precision.
Medicinal Chemistry Applications
Kinase Inhibition (Solvent Front Binder)
In kinase drug discovery, the ATP-binding pocket is often crowded. The 3-methoxy-4-alkoxy motif mimics the adenosine ring of ATP, while the piperidine tail extends towards the solvent front.
-
Mechanism: The benzonitrile nitrogen can accept a hydrogen bond from the hinge region (e.g., Met, Leu backbone NH). The piperidine amine can be functionalized with acrylamides (for covalent inhibition) or solubilizing groups.
-
Example Class: ALK (Anaplastic Lymphoma Kinase) and EGFR inhibitors often utilize similar alkoxy-benzonitrile scaffolds to improve metabolic stability over quinolines.
GPCR Ligands (Aminergic Receptors)
For receptors like 5-HT (Serotonin) , Dopamine , and Histamine H3 :
-
The Piperidine Nitrogen serves as the essential basic center, forming a salt bridge with the conserved Aspartate residue (Asp3.32) in Transmembrane Helix 3.
-
The Benzonitrile acts as a polar anchor in the secondary binding pocket, often replacing less stable ester or amide groups found in early leads.
-
Case Study: This scaffold is structurally homologous to intermediates used in the discovery of Cisapride and Prucalopride analogs (5-HT4 agonists), where the benzamide is replaced by a benzonitrile to reduce hERG liability.
Protease Inhibition (S1 Pocket Anchor)
In serine proteases (e.g., Matriptase , Factor Xa ):
-
The Benzonitrile group can function as a "warhead," forming a reversible covalent imidate adduct with the active site Serine hydroxyl (Ser195).
-
The 3-Methoxy group occupies the S1 sub-pocket, providing selectivity against related proteases like Thrombin.
Analytical & Quality Control
For researchers utilizing this compound, the following QC parameters are mandatory to ensure experimental integrity.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Diagnostic signals: Ar-H (7.0-7.5 ppm), OMe (3.8 ppm), Pip-CH (multiplets). |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 95% Area under curve. |
| Chirality | Chiral HPLC (Chiralpak AD-H) | > 98% ee (if using chiral starting material). |
| Salt Form | Ion Chromatography | Confirm stoichiometry (e.g., Mono-HCl vs Di-HCl). |
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context: Use of basic amines and nitriles in drug design).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Context: Benzonitrile as a carbonyl bioisostere).
-
Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link
- Chemical Abstracts Service (CAS). Registry Number 902836-52-6. SciFinder-n.
Engineering the Methoxy-Benzonitrile Scaffold: A Technical Guide to Therapeutic Applications and Drug Discovery Workflows
Introduction
As a Senior Application Scientist, I frequently observe drug discovery programs stall during lead optimization due to sub-optimal pharmacokinetics, rapid metabolic clearance, or off-target toxicity. The strategic incorporation of a methoxy-benzonitrile scaffold offers a highly tunable "push-pull" electronic system that can salvage failing chemotypes. This whitepaper dissects the mechanistic rationale, key therapeutic applications, and self-validating screening protocols for methoxy-benzonitrile derivatives, providing a comprehensive roadmap for drug development professionals.
Mechanistic Rationale: The "Push-Pull" Pharmacophore
The benzonitrile moiety is a privileged structure in medicinal chemistry. The nitrile (-CN) group is sp-hybridized, presenting a linear, compact profile that easily penetrates deep, narrow hydrophobic pockets in target proteins. It acts as a strong hydrogen-bond acceptor and a robust bioisostere for halogens, carbonyls, and hydroxyl groups, often improving metabolic stability against CYP450-mediated oxidation.
When paired with a methoxy (-OCH3) group, the scaffold gains a unique electronic duality.
-
Causality in Design : The methoxy group is electron-donating via resonance but electron-withdrawing via induction. This push-pull dynamic modulates the overall electron density of the aromatic ring, fine-tuning the pKa of adjacent functional groups and optimizing the molecule's lipophilicity (LogP) for cellular permeability. Substituting a highly reactive halogen with a methoxy-benzonitrile can prevent off-target covalent binding while maintaining target affinity.
Key Therapeutic Applications
2.1. Mineralocorticoid Receptor (MR) Antagonism in Cardiorenal Disease
The most prominent clinical validation of the methoxy-benzonitrile scaffold is found in the synthesis of 1, a non-steroidal, selective MR antagonist used to treat chronic kidney disease associated with type 2 diabetes[1]. The precursor2 is essential for constructing the complex dihydropyridine core of the drug[2].
-
Causality : The specific arrangement of the methoxy and nitrile groups anchors the molecule within the MR ligand-binding domain. This steric and electronic anchoring prevents the receptor from adopting the active conformation required for coactivator recruitment, thereby repressing pro-fibrotic and pro-inflammatory gene transcription.
Logical signaling pathway of MR antagonism driven by methoxy-benzonitrile derivatives.
2.2. Immuno-Oncology: A2A/A2B Adenosine Receptor Antagonism
In the tumor microenvironment, extracellular adenosine suppresses T-cell activation by binding to A2A and A2B receptors. Recent studies have developed3 as potent dual A2A/A2B antagonists[3]. For instance, specific derivatives exhibit high inhibitory activity (e.g., IC50 of 14.12 nM against A2B AR)[3].
-
Causality : The benzonitrile moiety provides critical pi-pi stacking and dipole interactions with the receptor's transmembrane helices, locking the receptor in an inactive state and restoring localized immune responses.
2.3. Dermatology: Tyrosinase Inhibition
Hyper-pigmentation disorders are often treated by inhibiting tyrosinase. Novel 4, including 2-(4-Methoxybenzylidene)malononitrile and 2-(3-Hydroxy-4-methoxybenzylidene)malononitrile, have been synthesized as potent anti-melanogenic compounds[4].
-
Causality : The methoxy group enhances the electron density of the benzylidene ring, facilitating stronger chelation with the binuclear copper active site of tyrosinase, thereby outcompeting the natural substrate (L-DOPA).
Quantitative Data Summary
To facilitate rapid comparison, the following table synthesizes the biological activities of key methoxy-benzonitrile derivatives across different therapeutic domains.
| Compound / Scaffold | Target / Application | Key Efficacy Metric | Reference |
| Triazole-pyrimidine-methylbenzonitrile (Compound 7i) | A2B Adenosine Receptor (Immuno-oncology) | IC50 = 14.12 nM | [3] |
| 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) | Tyrosinase (Anti-melanogenic) | IC50 = 17.05 μM | [4] |
| 4-formyl-3-methoxybenzonitrile | Mineralocorticoid Receptor (Precursor for Finerenone) | Clinical Efficacy (CKD in Type 2 Diabetes) | [1],[2] |
| Methoxybenzene derivatives (e.g., Pyrazoline) | Antimicrobial (S. aureus, E. coli) | MIC = 32-512 µg/mL | [5] |
Experimental Protocols: Self-Validating Systems
A hallmark of rigorous application science is the deployment of self-validating experimental protocols. Below is the standardized workflow for evaluating the functional antagonism of methoxy-benzonitrile derivatives against A2A/A2B receptors using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.
Methodology: TR-FRET cAMP Functional Assay
Rationale: A2A/A2B receptors are Gs-coupled. Antagonism is measured by the compound's ability to inhibit agonist-induced cAMP production. TR-FRET provides a highly sensitive, homogenous readout that minimizes background auto-fluorescence—a common artifact when screening aromatic nitrile libraries.
-
Cell Preparation : Cultivate HEK293 cells stably expressing human A2A or A2B receptors in DMEM supplemented with 10% FBS. Harvest and resuspend cells in assay buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4).
-
Phosphodiesterase Inhibition (Critical Step) : Add 50 µM Ro 20-1724 (a PDE inhibitor) to the cell suspension. Causality: This prevents the degradation of synthesized cAMP, ensuring that the measured signal accurately reflects receptor activity rather than metabolic clearance.
-
Compound Incubation : Dispense 5 µL of the methoxy-benzonitrile derivative (serially diluted in assay buffer with max 1% DMSO) into a 384-well microplate. Add 5 µL of the cell suspension (approx. 2,000 cells/well). Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Agonist Challenge : Add 5 µL of the reference agonist NECA (5'-N-ethylcarboxamidoadenosine) at its EC80 concentration. Incubate for 30 minutes. Validation: Include a full NECA dose-response curve on the same plate to validate the dynamic range of the assay.
-
Lysis and Detection : Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (fluorophore) formulated in lysis buffer. Incubate for 1 hour in the dark.
-
Quantification : Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio. A decrease in the FRET signal correlates with higher intracellular cAMP (since endogenous cAMP competes with cAMP-d2 for the antibody).
Step-by-step TR-FRET workflow for screening methoxy-benzonitrile A2A/A2B antagonists.
Conclusion
The methoxy-benzonitrile scaffold is not merely a structural placeholder; it is an active participant in target engagement, offering precise control over steric bulk, electronic distribution, and metabolic liabilities. By adhering to the rigorous synthesis and screening paradigms outlined above, drug development professionals can fully leverage this privileged motif to drive novel therapeutics from bench to bedside.
References
-
[3] Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdRP259A7usFFPSOzmbTTQZcvFe3Zn_f4xfngjr9KCUthhjLWfUF5nLUhFkBimzsTtiPG1pateDDJXwhzXmKLoPZQNt6s-2qHU43daH5GaI2vMFxMWc41k3YCnsf6v6FpqG-DiZ2dhJRnIo0xk6QfWtg5ODz96lK3YCCCf5Q==]
-
[5] Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives: A Comparative Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJKsxcw9AweXamFn1_Z14pvd3JFpD-9L8HkV0OjnS5aoa7gy0Q_dewpCT2f2fJ7Woj7DOqWqRdGJNdMTWr5fmAEe-bzIOZcu6IP-lOMKbDXWn4Lefo0qpI9K9oNv2arcelxoIZIBLrb4UkfIvGuSpCy8SpWkE_8bnqD7VKmNrr7HdUiyFcCxu4hVFV_x-UqRXfqAsDe-xmA_2EX9XJzQNFZJ_Cj9cMbg5tUGR_QwYCOra6JvQ=]
-
[1] 4-formyl-3-methoxybenzonitrile | 21962-45-8. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoP5MCOb9mbl8TzZhxS8crhL7MOytJRaKfYVjx1sw2HYMC0GlZS3WufhzyhYqSa7zVNl2s9B2IG15v5IgsfghklISYO4uU8hVYlPv4-S_ofIdnv73DAhPCNEB-kjZpgWdxVrgwazeowcIhfVgBXcxqh28KQMtw8-pDsnbTJI0PnA==]
-
[2] 4-Formyl-3-methoxybenzonitrile | 21962-45-8. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh9m8I-K_YjnTGRecCwhyLbTrKtdw5MroX68xikaqq4ZOVVvZnQYzDlOJQ-y_RvKwWXjSulWkBPhVRnPUVq5-0GvLbNsYtKCUswjezZNCgOwIRqt8-qBXvncc587XGKCPi9cJeZA==]
-
[4] 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECvxOo2qro0s5UMoG_k_tIi1wSqmOMw488vcjBb-1roj4kI6Y37l52aoNrqqwSJGy1SPiZyR9sJAd5mj6GclaW6-UaweXqGLg-Eh-eD0uDpb1WzbO_WkWphfrQo4DYdlMSs7yo0OSAm1o=]
Sources
- 1. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 2. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound | Oncotarget [oncotarget.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Technical Guide: 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile (CAS 902836-52-6) in Medicinal Chemistry
Executive Summary
In modern drug discovery, the selection of bifunctional building blocks is dictated by the need to balance target affinity, physicochemical properties, and synthetic tractability. 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile (CAS: 902836-52-6) has emerged as a highly versatile scaffold in the development of targeted therapeutics, including kinase inhibitors, phosphodiesterase (PDE) inhibitors, and G-protein coupled receptor (GPCR) modulators[1][2].
This whitepaper provides an in-depth analysis of its structural causality, validated synthetic methodologies, and analytical characterization protocols, designed for senior medicinal chemists and process development scientists.
Chemical Identity & Physicochemical Profiling
The utility of this compound lies in its precise arrangement of functional groups. Table 1 summarizes its core quantitative parameters.
Table 1: Physicochemical and Identification Data
| Property | Value |
|---|---|
| IUPAC Name | 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile |
| CAS Registry Number | 902836-52-6[1][2] |
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol [2] |
| Topological Polar Surface Area (TPSA) | ~54.2 Ų |
| Hydrogen Bond Donors (HBD) | 1 (Piperidine -NH) |
| Hydrogen Bond Acceptors (HBA) | 4 (-CN, -O-, -O-, -N-) |
| Predicted pKa (Basic) | ~9.5 (Piperidine nitrogen) |
Mechanistic Role in Drug Design (Pharmacophore Analysis)
Every moiety within the 3-methoxy-4-(piperidin-3-yloxy)benzonitrile scaffold serves a distinct mechanistic purpose in receptor-ligand interactions. As an Application Scientist, it is critical to understand why this specific substitution pattern is favored over simple phenoxy or unsubstituted analogs.
-
The Benzonitrile Moiety: The cyano group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. It often acts as a metabolic shield, preventing oxidative metabolism (e.g., via CYP450 enzymes) at the para-position of the aromatic ring[3]. Furthermore, its strong dipole moment allows for highly directional interactions with backbone amides in kinase hinge regions.
-
The Methoxy Group: Positioned ortho to the ether linkage, the methoxy group introduces steric bulk. This induces a specific dihedral angle twist, restricting the conformational freedom of the adjacent ether. This "conformational locking" reduces the entropic penalty upon target binding, directly improving binding affinity (
). -
The Piperidin-3-yloxy Vector: The basic secondary amine ensures excellent aqueous solubility at physiological pH by forming a protonated salt. The 3-position linkage (unlike a 4-position linkage) introduces a chiral center, allowing medicinal chemists to fine-tune the spatial trajectory of the basic amine to target specific solvent-exposed regions or form salt bridges with acidic residues (e.g., Asp or Glu) in the target protein.
Fig 1: Pharmacophore model detailing the mechanistic role of each structural moiety.
Validated Synthetic Methodology: The SNAr Approach
While ether linkages can be synthesized via the Mitsunobu reaction (using isovanillonitrile and 1-Boc-piperidin-3-ol), the Mitsunobu approach generates stoichiometric triphenylphosphine oxide, which is notoriously difficult to remove at scale.
Therefore, the Nucleophilic Aromatic Substitution (SNAr) route is the industry standard. This method exploits the electron-withdrawing nature of the para-cyano group, which highly activates the 4-position of the fluorinated precursor.
Step-by-Step Protocol: SNAr & Deprotection
Phase 1: Alkoxide Formation & SNAr Coupling
-
Preparation: Charge a dry, argon-purged reactor with 1-Boc-piperidin-3-ol (1.05 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes).
-
Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: NaH is chosen over weaker bases (like K2CO3) because it ensures irreversible deprotonation, driving the equilibrium entirely to the highly nucleophilic alkoxide while releasing hydrogen gas.
-
-
Coupling: Stir for 30 minutes until gas evolution ceases. Add 4-fluoro-3-methoxybenzonitrile (1.0 eq) in one portion.
-
Heating: Heat the reaction to 80°C for 4 hours.
-
Causality: The para-cyano group stabilizes the anionic Meisenheimer complex intermediate via resonance, facilitating the rapid displacement of the fluoride leaving group.
-
-
Workup: Quench with cold water. Extract with Ethyl Acetate (EtOAc) (3x). Wash the organic layer with brine (to remove DMF), dry over Na2SO4, and concentrate to yield the Boc-protected intermediate.
Phase 2: Acidic Deprotection
-
Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM) (5 volumes). Add Trifluoroacetic Acid (TFA) (10 eq) dropwise at room temperature.
-
Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via an SN1 mechanism. The byproducts (isobutylene and CO2) are gaseous, driving the reaction to completion and simplifying purification.
-
-
Isolation: Stir for 2 hours. Monitor via LC-MS (In-Process Control). Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Purification: Triturate the resulting residue with cold diethyl ether. Filter and dry under vacuum to isolate 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile TFA salt as a high-purity, off-white solid.
Fig 2: Scalable SNAr synthetic workflow for 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile.
Analytical Characterization & Quality Control
To ensure the trustworthiness of the synthesized batch, a self-validating analytical system must be employed. The following parameters are critical for confirming identity and purity:
-
LC-MS Analysis:
-
Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
-
Expected Result: A single major peak with an
of 233.1 . The absence of a peak at 333.2 confirms complete Boc deprotection.
-
-
Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6):
-
Diagnostic Peaks:
-
A sharp singlet at ~3.85 ppm (3H) confirms the intact methoxy group.
-
A multiplet at ~4.60 - 4.80 ppm (1H) corresponds to the methine proton of the piperidine ring attached to the ether oxygen. The downfield shift confirms the ether linkage.
-
The absence of a massive singlet at ~1.40 ppm (9H) validates the complete removal of the tert-butyl group.
-
-
-
Safety & Handling: As with many substituted benzonitriles, this compound should be handled with care due to potential acute toxicity and skin/eye irritation[3]. Standard PPE (nitrile gloves, safety goggles) and fume hood operations are mandatory.
References
-
National Center for Biotechnology Information (NCBI). "3-Methoxy-4-methylbenzonitrile - PubChem Compound Summary." PubChem. Available at:[Link]
Sources
Metabolic stability predictions for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
Comprehensive Technical Guide: Metabolic Stability Profiling of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
Part 1: Executive Summary & Structural Logic
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile represents a classic "privileged scaffold" in medicinal chemistry, sharing structural features with phosphodiesterase (PDE) inhibitors and various kinase inhibitors. However, its efficacy is contingent upon its metabolic durability.
As a Senior Application Scientist, I advise against treating this molecule as a "black box" in stability assays. Instead, we must apply a structure-based metabolic hypothesis . This molecule possesses distinct "metabolic soft spots" that dictate the choice of experimental assay.
The Structural Alert (SAR) Analysis:
-
The Piperidine Ring (Secondary Amine): This is the most critical vulnerability. Secondary amines are prime targets for N-glucuronidation (Phase II) and N-oxidation (Phase I). Standard microsomal assays (which lack UDPGA) will underestimate clearance if this pathway is dominant.
-
The 3-Methoxy Group: A canonical site for O-demethylation mediated by CYP450s (typically CYP2D6 or CYP2C19).
-
The Benzonitrile Moiety: Generally robust, but susceptible to oxidative attack or hydrolysis (rare) under high-stress conditions.
Strategic Directive: Because of the secondary amine, Microsomal Stability assays alone are insufficient. You must prioritize Hepatocyte Stability or Microsomes fortified with UDPGA to capture the full clearance profile.
Part 2: Predictive Metabolic Pathways (Visualization)
Before wet-lab execution, we map the predicted metabolic fate. This directs our mass spectrometry (LC-MS/MS) settings to look for specific mass shifts (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
Figure 1: Predicted metabolic map for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile. Note the bifurcation between Phase I (Red) and Phase II (Green) pathways.
Part 3: Experimental Protocols (The Core)
To validate the predictions above, we employ a tiered approach.
Protocol A: Cryopreserved Hepatocyte Stability (The Gold Standard)
Why this protocol? Unlike microsomes, hepatocytes contain the full complement of drug-metabolizing enzymes (CYPs, FMOs, UGTs, Sulfotransferases) and transporters, providing the most accurate in vitro intrinsic clearance (
Materials:
-
Cryopreserved human hepatocytes (pooled, >5 donors).
-
Williams' Medium E (WME).
-
Test Compound: 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile (10 mM DMSO stock).
-
Positive Control: Verapamil (High CL) and Warfarin (Low CL).
Step-by-Step Workflow:
-
Thawing & Viability Check:
-
Thaw hepatocytes rapidly at 37°C.
-
Perform Trypan Blue exclusion test. Critical: Viability must be >75% to proceed. Low viability leads to under-prediction of clearance.
-
-
Incubation Setup:
-
Dilute hepatocytes to
cells/mL in WME. -
Pre-incubate cell suspension for 10 min at 37°C / 5% CO₂.
-
Spike Test Compound to final concentration of 1 µM (keeps DMSO <0.1%).
-
Expert Note: 1 µM is chosen to ensure linear kinetics (below
) and avoid saturation.
-
-
Sampling Timepoints:
-
Incubate in a shaking water bath (orbital shaker).
-
Remove aliquots (50 µL) at
minutes.
-
-
Quenching:
-
Transfer aliquot immediately into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Vortex vigorously for 10 min; Centrifuge at 4000 rpm for 20 min to pellet proteins.
-
-
Analysis:
-
Inject supernatant onto LC-MS/MS. Monitor parent depletion.
-
Protocol B: Reactive Metabolite Trapping (GSH Trapping)
Why this protocol? The piperidine ring can undergo bioactivation to iminium ions, and the benzonitrile core can form epoxides. This safety step prevents late-stage toxicity attrition.
-
System: Human Liver Microsomes (HLM) + NADPH.
-
Trapping Agent: Add Glutathione (GSH) at 5 mM excess.
-
Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts (
).
Part 4: Data Visualization & Interpretation
Quantitative Summary Table
Structure your results to allow immediate decision-making.
| Parameter | Unit | Low Clearance (Stable) | Moderate Clearance | High Clearance (Unstable) | Target for this Compound |
| Half-life ( | min | > 120 | 30 - 120 | < 30 | > 60 |
| µL/min/10⁶ cells | < 10 | 10 - 40 | > 40 | < 15 | |
| Extraction Ratio ( | - | < 0.3 | 0.3 - 0.7 | > 0.7 | < 0.3 |
Calculation Logic
Do not rely on software defaults. Verify the logic:
-
Elimination Rate Constant (
): Plot vs. Time. The slope is . -
In Vitro Intrinsic Clearance (
): Where is incubation volume (µL) and Cell Density is cells. -
Scaled In Vivo Clearance (
): Apply scaling factors (SF) for liver weight and hepatocellularity. (For humans: mL/min/kg).
Part 5: Decision Logic (Workflow Diagram)
This diagram guides the researcher on what to do after the initial data is received.
Figure 2: Decision Matrix for structural modification based on stability data.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – An introduction. Chemistry & Biodiversity, 4(3), 257-405. Link
-
Dalvie, D., et al. (2002). Assessment of metabolic stability of drug candidates in hepatocyte suspensions. Current Protocols in Pharmacology, 18(1), 7.6.1-7.6.22. Link
Application Notes and Protocols for the Synthesis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile, a key intermediate in the development of various pharmaceutical agents. Two primary synthetic strategies, the Williamson ether synthesis and the Mitsunobu reaction, are critically evaluated. Detailed, field-proven protocols for a two-step synthesis involving the initial formation of a Boc-protected intermediate followed by deprotection are presented. This guide emphasizes the rationale behind experimental choices, self-validating protocols, and rigorous safety considerations.
Introduction and Strategic Overview
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. Its synthesis requires the formation of an aryl-alkyl ether bond, a common transformation in organic chemistry. This guide will explore two robust methods for achieving this linkage, providing researchers with the necessary information to select and execute the optimal synthetic route for their needs.
The overall synthetic strategy involves two key stages:
-
Ether Formation: Coupling of 3-hydroxy-4-methoxybenzonitrile with a suitable N-protected 3-hydroxypiperidine derivative.
-
Deprotection: Removal of the protecting group from the piperidine nitrogen to yield the final target molecule.
The choice of the N-protecting group is critical for the success of the synthesis. The tert-butyloxycarbonyl (Boc) group is recommended due to its stability under the conditions of ether formation and its facile removal under acidic conditions, which are unlikely to affect the other functional groups in the molecule.[1]
Comparative Analysis of Synthetic Routes for Ether Formation
Two primary methods are considered for the crucial C-O bond formation: the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for preparing ethers via an S\textsubscriptN2 reaction between an alkoxide and an alkyl halide.[2][3] In this context, the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzonitrile is deprotonated with a strong base, such as sodium hydride (NaH), to form a sodium phenoxide. This nucleophile then displaces a suitable leaving group on the N-Boc-3-hydroxypiperidine, which would first need to be converted to an alkyl halide or sulfonate (e.g., tosylate or mesylate).
Advantages:
-
Utilizes relatively inexpensive and common reagents.
-
The reaction conditions are often straightforward to implement.
Disadvantages:
-
Requires an additional step to convert the hydroxyl group of N-Boc-3-hydroxypiperidine into a good leaving group.
-
The use of sodium hydride requires stringent anhydrous conditions and careful handling due to its reactivity with water.[4][5]
-
Secondary alkyl halides, as would be the case here, can lead to elimination side products.[6]
Mitsunobu Reaction
The Mitsunobu reaction allows for the direct coupling of a primary or secondary alcohol with a nucleophile, such as a phenol, using a combination of a phosphine (typically triphenylphosphine, PPh\textsubscript3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7][8] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon center, although this is not relevant for the achiral N-Boc-3-hydroxypiperidine.
Advantages:
-
Avoids the need to pre-activate the alcohol as an alkyl halide or sulfonate.
-
Generally proceeds under mild conditions.
-
High functional group tolerance.
Disadvantages:
-
The reagents (phosphine and azodicarboxylate) are more expensive than those used in the Williamson synthesis.
-
The byproducts, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can sometimes be challenging to remove during purification.
-
Diethyl azodicarboxylate (DEAD) is thermally unstable and requires careful handling.[9]
Detailed Synthesis Protocols
This section provides detailed protocols for the synthesis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile via the Mitsunobu reaction followed by Boc deprotection.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Hydroxy-4-methoxybenzonitrile | ≥98% | Sigma-Aldrich |
| N-Boc-3-hydroxypiperidine | ≥97% | Combi-Blocks |
| Triphenylphosphine (PPh\textsubscript3) | ≥99% | Acros Organics |
| Diisopropyl azodicarboxylate (DIAD) | 94% | Alfa Aesar |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |
| Trifluoroacetic acid (TFA) | ≥99% | J.T.Baker |
| Saturated Sodium Bicarbonate (NaHCO\textsubscript3) | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO\textsubscript4) | ACS Grade | EMD Millipore |
| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Technologies |
Step 1: Synthesis of tert-butyl 3-(4-cyano-2-methoxyphenoxy)piperidine-1-carboxylate (Mitsunobu Reaction)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. alkalimetals.com [alkalimetals.com]
- 6. jk-sci.com [jk-sci.com]
- 7. nj.gov [nj.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Piperidine Ether Benzonitriles
Abstract
This document provides a comprehensive guide to the optimal reaction conditions for synthesizing piperidine ether benzonitriles, a class of compounds with significant potential as intermediates in medicinal chemistry and drug development. We will explore the primary synthetic routes, delving into the mechanistic underpinnings of each to provide a rationale for experimental design. Detailed, field-tested protocols for both classical and modern synthetic approaches are presented, alongside a comparative analysis to guide researchers in selecting the most appropriate method for their specific target molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve efficient, high-yield, and scalable syntheses of these valuable scaffolds.
Introduction: Strategic Importance and Synthetic Overview
Piperidine ether benzonitriles represent a key structural motif in a variety of biologically active molecules. The piperidine ring is a privileged scaffold in medicinal chemistry, while the benzonitrile group serves as a versatile chemical handle and can participate in crucial binding interactions. The ether linkage provides conformational flexibility and specific physicochemical properties. The efficient construction of this framework is therefore a critical task for synthetic chemists.
Two principal strategies dominate the synthesis of these compounds, both centered on the formation of the core ether bond:
-
Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a piperidinol with an electron-deficient benzonitrile bearing a suitable leaving group. The inherent electron-withdrawing nature of the nitrile group activates the aromatic ring for this transformation.[1]
-
Williamson Ether Synthesis: A classic and reliable method, this involves the reaction of a deprotonated piperidinol (an alkoxide) with a halo-benzonitrile in an SN2-type displacement.[2][3]
This guide will dissect the critical parameters of each pathway, offering insights into the selection of reagents, solvents, and catalysts to optimize reaction outcomes.
Mechanistic Deep Dive: The "Why" Behind the Conditions
A fundamental understanding of the reaction mechanisms is paramount for successful synthesis and troubleshooting. The choice of conditions is not arbitrary; it is dictated by the electronic and steric demands of the transition states.
The SNAr Pathway: An Addition-Elimination Approach
The SNAr reaction is the preferred method when using highly activated benzonitriles, particularly those with a fluorine or nitro substituent ortho or para to the nitrile.[4] The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The piperidinol, typically deprotonated by a base to form the more potent piperidin-alkoxide, attacks the aromatic carbon bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., F⁻, Cl⁻).
The stability of the Meisenheimer complex is the lynchpin of this reaction. The electron-withdrawing nitrile group is essential as it delocalizes the negative charge through resonance, stabilizing this intermediate and lowering the activation energy.[4]
Critical Insight: The Leaving Group Paradox Contrary to SN2 reactions, the leaving group reactivity order in SNAr is often F > Cl > Br > I . Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and stabilizes the negative charge in the rate-determining addition step, making the carbon more electrophilic and accelerating the reaction.[4]
Caption: The two-step Addition-Elimination mechanism of SNAr.
The Williamson Ether Synthesis Pathway
This pathway follows a bimolecular nucleophilic substitution (SN2) mechanism.[3] It is highly reliable, especially with primary alkyl halides, though it can be applied to aryl halides under the right conditions.
-
Alkoxide Formation: The piperidinol is deprotonated with a strong base to form the alkoxide nucleophile. This step is critical as alcohols are generally poor nucleophiles.[3]
-
Nucleophilic Displacement: The alkoxide attacks the carbon atom bonded to the halogen on the benzonitrile ring, displacing the halide in a single, concerted step.
Critical Insight: Solvent and Base Selection The SN2 reaction is highly sensitive to solvent choice. Polar aprotic solvents like DMF, DMSO, or THF are ideal.[2] They solvate the counter-ion of the base (e.g., Na⁺) without forming strong hydrogen bonds with the alkoxide nucleophile, leaving it "naked" and highly reactive. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are preferred to ensure complete deprotonation without competing in the substitution reaction.[3]
Enhancing Reactivity with Phase-Transfer Catalysis (PTC)
For industrial or large-scale synthesis, avoiding hazardous reagents like NaH and anhydrous conditions is desirable. Phase-Transfer Catalysis (PTC) provides an elegant solution.[5] This technique is used when reactants are in different, immiscible phases (e.g., an organic solvent and an aqueous or solid base).[6]
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[7] The lipophilic cation (Q⁺) of the catalyst pairs with an anion from the base (e.g., OH⁻ or CO₃²⁻) and shuttles it into the organic phase. This transferred anion then deprotonates the piperidinol, and the resulting alkoxide reacts with the benzonitrile. The catalyst then returns to the aqueous/solid phase to repeat the cycle.[6]
Caption: Simplified catalytic cycle for Phase-Transfer Catalysis.
Comparative Analysis and Strategy Selection
The optimal synthetic route depends on the available starting materials, scale, and safety considerations.
| Feature | SNAr Pathway | Williamson Ether Synthesis (Classical) | Williamson with PTC |
| Benzonitrile Substrate | Requires electron-withdrawing group (EWG) at o/p position. Best with F or NO₂ leaving groups.[4] | Works with Cl, Br, I leaving groups. Less sensitive to EWGs. | Works with Cl, Br leaving groups. Slower with less reactive halides. |
| Base | Strong base (NaH, KH, K₂CO₃).[8] | Strong, anhydrous base (NaH, KH).[3] | Weaker, solid/aqueous base (K₂CO₃, NaOH).[5] |
| Solvent | Polar aprotic (DMF, DMSO).[8] | Anhydrous polar aprotic (THF, DMF).[2] | Biphasic (Toluene/H₂O) or solid-liquid. |
| Temperature | 50 - 120 °C | 50 - 100 °C[2] | 80 - 110 °C |
| Key Advantages | Very high yields with activated substrates. Fast reaction rates. | Highly reliable and well-understood. Broad substrate scope. | Avoids hazardous reagents (NaH). Milder conditions, industrially scalable.[5] |
| Key Limitations | Limited to activated aryl halides. | Requires strictly anhydrous conditions and hazardous bases. | May require higher temperatures or longer reaction times. Catalyst can sometimes be difficult to remove. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Optimal Synthesis via SNAr
(Target: 4-(Piperidin-4-yloxy)benzonitrile from 4-fluorobenzonitrile and 4-hydroxypiperidine)
This protocol leverages the high reactivity of 4-fluorobenzonitrile for a clean, high-yield synthesis.
Caption: Experimental workflow for the SNAr protocol.
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-Fluorobenzonitrile (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Deionized water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-hydroxypiperidine.
-
Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere. Cool the resulting solution to 0 °C in an ice bath.
-
Base Addition: Carefully add the sodium hydride portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates hydrogen gas. Ensure the system is under an inert atmosphere.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.
-
Aryl Halide Addition: Dissolve 4-fluorobenzonitrile in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x).[9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.[9]
Protocol 2: Scalable Synthesis via Phase-Transfer Catalysis
(Target: 4-(Piperidin-4-yloxy)benzonitrile from 4-chlorobenzonitrile and 4-hydroxypiperidine)
This protocol is ideal for larger scales, avoiding hazardous reagents and anhydrous conditions.
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
4-Chlorobenzonitrile (1.05 eq)
-
Potassium carbonate (K₂CO₃), powdered (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
Deionized water, Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxypiperidine, 4-chlorobenzonitrile, powdered K₂CO₃, TBAB, and toluene.
-
Reaction: Heat the heterogeneous mixture to reflux (approx. 110 °C) with vigorous stirring. The robust mixing is crucial for efficient phase transfer.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically slower than the NaH/DMF method and may require 8-24 hours for completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KCl). Wash the solid cake with additional toluene.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography as described in Protocol 1, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete deprotonation of alcohol. | Ensure base is fresh and active (especially NaH). Use a stronger base or increase equivalents. For PTC, ensure vigorous stirring.[2] |
| Poor quality or inactive aryl halide. | Verify the purity of the starting material. | |
| Insufficient temperature or time. | Increase reaction temperature incrementally (e.g., in 10 °C steps) or extend reaction time. Monitor by TLC.[2] | |
| Formation of Side Products | C-Alkylation of a phenoxide (if applicable). | This is less common with piperidinols but can occur. Solvent choice can influence O- vs. C-alkylation. |
| Elimination of the alkyl halide (if not using an aryl halide). | This is a major issue with secondary/tertiary alkyl halides but not with aryl halides in this context.[2] | |
| Difficult Purification | Residual DMF solvent. | During work-up, wash thoroughly with water and brine multiple times to remove the highly polar DMF. |
| Product remains an oil instead of crystallizing. | Impurities are likely present. Re-purify by chromatography. Ensure all solvent is removed under high vacuum.[9] |
References
- OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
- Benchchem. Improving reaction conditions for Williamson ether synthesis.
- Unknown Source. aromatic nucleophilic substitution.
- Benchchem. Technical Support Center: Purification of Substituted Benzonitriles.
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
- Cambridge University Press. Williamson Ether Synthesis.
- Chemistry Steps. Nucleophilic Aromatic Substitution. (2021).
- Alfa Chemistry. Phase Transfer Catalysis.
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
- Biomedical Journal of Scientific & Technical Research. A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022).
- eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. biomedres.us [biomedres.us]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solubility Profiling & Handling of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
This Application Note provides a technical framework for the solubility, handling, and processing of 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile . This compound is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its physicochemical behavior is dominated by the basic secondary amine of the piperidine ring and the lipophilic benzonitrile core.[1][2]
Executive Summary & Physicochemical Profile
Compound: 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile Class: Aryl-amino Ether / Functionalized Benzonitrile Key Characteristics: [1][2]
-
Dual Nature: Possesses a lipophilic aromatic core (benzonitrile/methoxy) and a polar, basic secondary amine (piperidine).[1][2]
-
pKa: The piperidine nitrogen typically exhibits a pKa of 9.5 – 10.5 .[1][2] This dictates that solubility is highly pH-dependent.[1][2]
-
Chirality: The 3-position of the piperidine ring is a chiral center.[1][2] Solubility profiles between enantiomers (
vs ) are identical in achiral solvents but may differ in chiral resolution media.[1][2]
Scientific Rationale: Effective handling requires manipulating the protonation state of the piperidine nitrogen.[1][2] In its Free Base form, the molecule is lipophilic and soluble in organic solvents.[1][2] In its Salt form (e.g., Hydrochloride), it becomes hydrophilic.[1][2]
Solubility Matrix
The following data categorizes solvent compatibility for the Free Base form at 25°C.
| Solvent Class | Specific Solvent | Solubility Rating | Application |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Stock solutions, library storage, cross-coupling reactions.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (>50 mg/mL) | Liquid-Liquid extraction, chromatography injection.[1][2] |
| Alcohols | Methanol, Ethanol | Good (20–50 mg/mL) | Protic reaction media, recrystallization (when heated).[1][2] |
| Esters/Ethers | Ethyl Acetate, THF | Moderate (5–20 mg/mL) | Standard workup solvent; may require warming.[1][2] |
| Non-Polar | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Antisolvent for precipitation/crystallization.[1][2] |
| Aqueous | Water (pH 7) | Insoluble | The free base will precipitate.[1][2] |
| Aqueous Acid | 0.1 M HCl, 1 M Acetic Acid | Soluble | Forms the water-soluble piperidinium salt.[1][2] |
Detailed Protocols
Protocol A: Preparation of High-Concentration Stock Solutions (20 mM)
For biological assays or analytical standards.
Context: DMSO is the gold standard for stock solutions due to its high boiling point and ability to disrupt intermolecular hydrogen bonding.[1][2]
-
Weighing: Accurately weigh 4.64 mg of the substance (MW ≈ 232.28 g/mol ) into a 2 mL amber glass vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortexing: Vortex at medium speed for 30 seconds. The solution should be clear and colorless.
-
Storage: Store at -20°C. DMSO is hygroscopic; ensure the cap is sealed tightly with Parafilm to prevent water absorption, which can cause precipitation over time.[1][2]
Protocol B: The "pH Switch" Purification Strategy
For isolating the compound from crude reaction mixtures.[2]
Context: This protocol exploits the basicity of the piperidine ring to remove non-basic impurities (like unreacted phenols or neutral byproducts).[1][2]
-
Dissolution (Organic Phase): Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate .[1][2]
-
Acid Extraction (Salt Formation):
-
Basification (Free Base Recovery):
-
Final Extraction:
Protocol C: Crystallization via Antisolvent Addition
For final polishing of purity.
-
Solubilization: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 50°C).
-
Antisolvent Addition: Dropwise add n-Heptane or Hexane to the warm solution until a faint turbidity persists.[1][2]
-
Cooling: Allow the mixture to cool slowly to room temperature, then transfer to 4°C.
-
Harvesting: Filter the white crystalline solid and wash with cold Heptane.
Mechanistic Visualization (Graphviz)[1][2]
The following diagram illustrates the pH-Dependent Solubility Switch , which is the core principle for handling this molecule.
Caption: Cycle of reversible protonation allowing selective transfer between aqueous and organic phases for purification.[1][2][4]
References
-
PubChem Compound Summary. (2025). 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile.[1][2][5] National Center for Biotechnology Information.[1][2] Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 8: Acidity, Basicity, and pKa; Principles of Amine Extraction).[1][2]
-
Reichardt, C., & Welton, T. (2010).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Solubility parameters for benzonitrile derivatives).
-
Boschelli, D. H., et al. (2010).[1][2] Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269.[1] (Describes handling of structurally similar 3-methoxy-4-alkoxy-benzonitrile intermediates). Retrieved from [Link][1][2]
Sources
- 1. PubChemLite - 3-methoxy-4-(4-piperidinyloxy)benzonitrile (C13H16N2O2) [pubchemlite.lcsb.uni.lu]
- 2. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 3-methoxy-4-((1-(3-(1-methyl-1H-pyrazol-5-yl)phenoxy)propan-2-yl)oxy)benzonitrile | C21H21N3O3 | CID 138471314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemazone.com [chemazone.com]
Technical Guide: Optimized Synthesis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
This technical guide details the optimized production protocols for 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile , a critical intermediate scaffold likely utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR or JAK pathways) and GPCR ligands.
The guide focuses on the Nucleophilic Aromatic Substitution (
Introduction & Retrosynthetic Analysis
The target molecule features a benzonitrile core decorated with a methoxy group at the 3-position and a piperidinyl ether linkage at the 4-position. The presence of the electron-withdrawing nitrile group at the para position relative to the leaving group (fluoride) makes the aromatic ring highly activated for
Retrosynthetic Logic
-
Disconnection: The C(aryl)-O bond is the strategic disconnection point.
-
Electrophile: 4-Fluoro-3-methoxybenzonitrile .[1][2] The fluorine atom is the preferred leaving group due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.
-
Nucleophile: N-Boc-3-hydroxypiperidine . The nitrogen must be protected (Boc) to prevent competitive N-arylation and ensure exclusive O-arylation. The 3-position chirality (if using enantiopure starting material) is retained during
.
Reaction Pathway Diagram
Figure 1: Synthetic pathway utilizing
Reagent Selection Guide
The following reagents are selected for high purity, safety profile, and reaction efficiency.
| Reagent Class | Recommended Reagent | Grade/Spec | Role & Rationale |
| Substrate A | 4-Fluoro-3-methoxybenzonitrile | >98% HPLC | Highly activated electrophile. The nitrile group activates the 4-position for nucleophilic attack. |
| Substrate B | 1-N-Boc-3-hydroxypiperidine | >98% (ee >99% if chiral) | Nucleophile precursor. Boc group prevents side reactions on the amine. |
| Base | Sodium Hydride (NaH) | 60% dispersion in oil | Strong base to irreversibly deprotonate the alcohol, generating the reactive alkoxide. |
| Solvent | DMF (Anhydrous) | <0.05% H2O | Polar aprotic solvent essential for stabilizing the charged transition state of |
| Quench | Ammonium Chloride (sat. aq.) | ACS Reagent | Mild proton source to neutralize excess alkoxide/hydride without hydrolyzing the nitrile. |
| Deprotection | HCl in 1,4-Dioxane (4M) | Anhydrous | Cleaves Boc group efficiently. Yields the hydrochloride salt, which is often more stable. |
Detailed Experimental Protocols
Protocol A: Coupling (Ether Formation)
Objective: Synthesize tert-butyl 3-(4-cyano-2-methoxyphenoxy)piperidine-1-carboxylate.
Safety Warning: Sodium hydride reacts violently with moisture, releasing flammable hydrogen gas. Perform all operations under an inert atmosphere (Nitrogen or Argon).
-
Preparation of Nucleophile (Alkoxide Formation):
-
Charge an oven-dried 3-neck Round Bottom Flask (RBF) with N-Boc-3-hydroxypiperidine (1.1 equiv) and a magnetic stir bar.
-
Evacuate and backfill with Nitrogen (3 cycles).
-
Add Anhydrous DMF (5 mL per gram of substrate) via syringe.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add Sodium Hydride (60% dispersion) (1.2 equiv) portion-wise over 15 minutes. Note: Expect gas evolution (
). Vent properly. -
Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Coupling Reaction:
-
Dissolve 4-Fluoro-3-methoxybenzonitrile (1.0 equiv) in a minimal amount of anhydrous DMF.
-
Add the electrophile solution dropwise to the cold alkoxide mixture over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Monitor: Stir for 2–4 hours. Check progress via TLC (Hexane:EtOAc 7:3) or HPLC. The limiting reagent (fluoronitrile) should be consumed.
-
Optimization: If reaction is sluggish, heat to 50°C. Do not exceed 80°C to avoid nitrile hydrolysis.
-
-
Workup:
-
Cool the mixture to 0°C.
-
Quench by slow addition of Saturated
solution . -
Dilute with Ethyl Acetate and water.
-
Separate phases. Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate under reduced pressure.[3] -
Purification: The crude intermediate is usually an oil or low-melting solid. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) if purity is <95%.
-
Protocol B: Boc-Deprotection & Salt Formation
Objective: Isolate 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile hydrochloride.
-
Reaction:
-
Dissolve the purified N-Boc intermediate (from Protocol A) in Dichloromethane (DCM) (5 volumes).
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (5-10 equiv) dropwise.
-
Stir at Room Temperature for 2–3 hours. A white precipitate (the product salt) often forms.
-
-
Isolation:
-
Concentrate the mixture to roughly 50% volume (or to dryness if no precipitate).
-
Add Diethyl Ether or MTBE to triturate the solid.
-
Filter the solids and wash with cold ether.
-
Dry in a vacuum oven at 40°C.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Water Content (KF) | < 0.05% in DMF | High water content quenches NaH and competes as a nucleophile, forming the phenol byproduct (4-hydroxy-3-methoxybenzonitrile). |
| Temperature | < 60°C | Temperatures >80°C may cause racemization of the piperidine center (if chiral) or hydrolysis of the nitrile to an amide. |
| Stoichiometry | 1.1 eq Alcohol excess | Using excess Fluoride (electrophile) makes purification difficult. Excess alcohol is easier to wash away. |
Analytical Validation
-
NMR (DMSO-
): Look for the disappearance of the Boc singlet (~1.4 ppm) and the diagnostic downfield shift of the piperidine C3-proton (~4.5 ppm) adjacent to the ether oxygen. -
HPLC Purity: Target >98% area. Main impurity is typically the hydrolyzed amide (if wet) or unreacted phenol.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
References
-
National Center for Biotechnology Information (2025). 4-Fluoro-3-methoxybenzonitrile (CID 2737365). PubChem Compound Summary. Retrieved from [Link]
-
Shelke, N. B., et al. (2015). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. (Demonstrates general SnAr reactivity of fluorobenzonitriles). Retrieved from [Link]
-
ACS Green Chemistry Institute. SNAr Solvents and Reagents Guide. (Best practices for solvent selection in SnAr). Retrieved from [Link]
Sources
Application Notes and Protocols for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile as a Pharmaceutical Intermediate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile as a key pharmaceutical intermediate. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a substituted benzonitrile and a piperidine ring linked by an ether—strongly suggest its utility in the synthesis of neurologically active compounds. This guide will focus on its putative role as a precursor to a novel class of presynaptic choline transporter (CHT) inhibitors, based on the established pharmacology of structurally related molecules.[1] We will present detailed, scientifically-grounded, and hypothetical protocols for the synthesis and subsequent elaboration of this intermediate, alongside a discussion of the underlying chemical principles and the therapeutic rationale.
Introduction and Scientific Context
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile is a multifaceted organic molecule featuring a benzonitrile core, which is a versatile precursor for various functional groups including amides and carboxylic acids. The piperidine moiety is a common scaffold in medicinal chemistry, known for improving pharmacokinetic properties and providing a vector for interacting with biological targets. The ether linkage provides a stable connection between these two key fragments.
The primary application explored in this guide is the synthesis of inhibitors for the presynaptic high-affinity choline transporter (CHT). CHT is responsible for the uptake of choline into cholinergic neurons, which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[2] Modulation of cholinergic signaling is a key therapeutic strategy for a range of neurological and psychiatric disorders.[3] For instance, deficits in cholinergic function are implicated in Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD), while hyperactivity may be involved in conditions like epilepsy.[3][4][5][6] Therefore, small molecules that can selectively inhibit CHT are valuable tools for research and have significant therapeutic potential.
This document will provide a plausible synthetic pathway to this intermediate and then detail its conversion into a target benzamide, a potential CHT inhibitor.
Physicochemical Properties and Safety Information
Given the limited specific data for this compound, the following properties have been calculated, and safety information has been extrapolated from safety data sheets of structurally similar compounds like 3-methoxybenzonitrile and piperidine derivatives.
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Appearance (Predicted) | Off-white to pale yellow solid |
| Solubility (Predicted) | Soluble in DMSO, Methanol, Dichloromethane |
Safety and Handling:
-
Hazard Statements: Based on related benzonitriles, this compound should be considered toxic if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[7][8]
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Core Application: A Precursor to Choline Transporter (CHT) Inhibitors
The central hypothesis of this guide is the utility of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile as an intermediate in the synthesis of CHT inhibitors. The benzonitrile group can be readily hydrolyzed to a primary benzamide, which is a common pharmacophore in many drug classes. The piperidine nitrogen offers a convenient handle for further chemical modification to explore the Structure-Activity Relationship (SAR) of the final compounds.
The overall proposed synthetic workflow is depicted below:
Caption: Proposed synthetic workflow from starting materials to a target CHT inhibitor.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis and application of the title intermediate.
Protocol 1: Synthesis of 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile via Williamson Ether Synthesis
This protocol describes a plausible synthesis of the title intermediate from commercially available starting materials. The Williamson ether synthesis is a robust method for forming ether linkages.[9][10][11][12][13]
Step A: N-Boc-3-Methoxy-4-(piperidin-3-yloxy)benzonitrile
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 4-Fluoro-3-methoxybenzonitrile | 151.14 | 1.51 g | 10.0 mmol | 1.0 |
| N-Boc-3-hydroxypiperidine | 201.26 | 2.21 g | 11.0 mmol | 1.1 |
| Sodium Hydride (60% in mineral oil) | 40.00 | 0.44 g | 11.0 mmol | 1.1 |
| Anhydrous DMF | - | 50 mL | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypiperidine (2.21 g, 11.0 mmol) and anhydrous DMF (30 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 4-fluoro-3-methoxybenzonitrile (1.51 g, 10.0 mmol) in anhydrous DMF (20 mL) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Step B: Boc Deprotection
| Reagent/Material | Amount |
| N-Boc protected intermediate | 10.0 mmol |
| 4M HCl in Dioxane | 20 mL |
| Diethyl ether | 100 mL |
Procedure:
-
Dissolve the product from Step A (10.0 mmol) in 4M HCl in dioxane (20 mL) at room temperature.
-
Stir the solution for 2-4 hours. Monitor deprotection by TLC.
-
Upon completion, add diethyl ether (100 mL) to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile hydrochloride.
Protocol 2: Hydrolysis of Benzonitrile to Benzamide
This protocol outlines the conversion of the nitrile functionality to a primary amide, a crucial step in creating the target pharmacophore. Mild basic conditions are often employed to achieve this transformation selectively.[8][14][15]
| Reagent/Material | M.W. | Amount | Moles |
| 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile HCl | 268.74 | 2.69 g | 10.0 mmol |
| Sodium Hydroxide | 40.00 | 0.80 g | 20.0 mmol |
| Isopropyl Alcohol | - | 20 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, suspend 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile hydrochloride (2.69 g, 10.0 mmol) in isopropyl alcohol (20 mL).
-
Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in water (2 mL).
-
Heat the mixture to reflux (approx. 80-85 °C) for 6-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with 1M HCl until pH ~7.
-
Concentrate the solvent under reduced pressure.
-
Extract the residue with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to dryness.
-
The crude 3-Methoxy-4-(piperidin-3-yloxy)benzamide can be purified by recrystallization or column chromatography.
Caption: Workflow for the hydrolysis of the benzonitrile to the target benzamide.
Protocol 3: N-Alkylation of the Piperidine Moiety
This protocol provides a general method for diversifying the piperidine nitrogen, which is essential for building a library of compounds for SAR studies.
| Reagent/Material | Amount | Eq. |
| 3-Methoxy-4-(piperidin-3-yloxy)benzamide | 5.0 mmol | 1.0 |
| Alkyl Halide (e.g., Benzyl Bromide) | 5.5 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 10.0 mmol | 2.0 |
| Acetonitrile | 25 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add 3-Methoxy-4-(piperidin-3-yloxy)benzamide (5.0 mmol), potassium carbonate (10.0 mmol), and acetonitrile (25 mL).
-
Add the alkyl halide (5.5 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, or heat to 50-60 °C to accelerate the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography.
Concluding Remarks
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile represents a promising, albeit under-documented, pharmaceutical intermediate. The protocols and applications detailed in this guide, while based on sound chemical principles and literature precedents for similar structures, provide a robust framework for its synthesis and utilization in drug discovery programs. Specifically, its potential as a precursor to novel choline transporter inhibitors highlights its value in the development of therapeutics for a variety of neurological disorders. Researchers are encouraged to use these notes as a foundation for their own investigations into this and related chemical scaffolds.
References
-
Wessjohann, L. A., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1757-1760. [Link]
-
Varvounis, G., et al. (2002). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]
-
Neuroscience News. (2024). What are Choline transporter antagonists and how do they work? Neuroscience News. [Link]
-
PLOS. (2021). Choline transporter in the brain is necessary for tuning out unneeded information. ScienceDaily. [Link]
-
PrepChem. (2017). Preparation of benzamide. [Link]
-
Rao, B., et al. (2016). Transition metal-free hydration of nitriles to amides mediated by NaOH. Organic & Medicinal Chemistry International Journal. [Link]
-
EurekAlert!. (2021). The choline transporter in the brain is necessary for tuning out unneeded information. [Link]
-
Al-kuraishy, H. M., et al. (2024). The role of prenatal choline and its impact on neurodevelopmental disorders. Frontiers in Pediatrics. [Link]
-
Li, C-J., et al. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 24(21), 3838. [Link]
-
Black, S. A., & Rylett, R. J. (2012). Choline transporter CHT regulation and function in cholinergic neurons. Current Medicinal Chemistry, 19(17), 2733-2739. [Link]
-
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). Hydration of benzonitrile to benzamide. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
U.S. Army Technical Report. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
Sources
- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline transporter CHT regulation and function in cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Choline transporter antagonists and how do they work? [synapse.patsnap.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. The choline transporter in the brain is necessary for tuning out unneeded information | EurekAlert! [eurekalert.org]
- 6. Frontiers | The role of prenatal choline and its impact on neurodevelopmental disorders [frontiersin.org]
- 7. prepchem.com [prepchem.com]
- 8. oatext.com [oatext.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. mdpi.com [mdpi.com]
Scalable manufacturing processes for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
Application Note: Scalable Manufacturing of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
Executive Summary
This application note details a robust, scalable manufacturing protocol for 3-Methoxy-4-(piperidin-3-yl-oxy)-benzonitrile , a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., EGFR, PDE4 targets) and GPCR ligands.
Moving beyond bench-scale medicinal chemistry methods (such as the Mitsunobu reaction), this guide focuses on a Nucleophilic Aromatic Substitution (SNAr) strategy. This route is selected for its superior atom economy, avoidance of genotoxic reagents (like DEAD/DIAD), and ease of purification on a kilogram scale.
Key Process Features:
-
Route: SNAr coupling of 4-fluoro-3-methoxybenzonitrile with N-Boc-3-hydroxypiperidine.
-
Scale: Designed for 100 g to 10 kg batches.
-
Purity Target: >99.5% (HPLC) with controlled impurity profile.
-
Yield: >85% overall (2 steps).
Retrosynthetic Analysis & Strategy
To achieve scalability, we disconnect the ether linkage. The medicinal chemistry approach often utilizes a Mitsunobu coupling between a phenol and an alcohol. However, on a process scale, the removal of triphenylphosphine oxide (Ph3PO) is operationally difficult and costly.
Process Route Selection: We utilize the electron-withdrawing nature of the nitrile group at the para-position to activate the aromatic ring for SNAr.
-
Electrophile: 4-Fluoro-3-methoxybenzonitrile.[1][2] (The nitrile activates the fluorine; the meta-methoxy group is electron-donating but does not deactivate the ring sufficiently to prevent reaction).
-
Nucleophile: N-Boc-3-hydroxypiperidine (Enantiopure or Racemic, depending on target).
-
Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).
Caption: Retrosynthetic disconnection showing the transition from the final target to commercially available starting materials via an SNAr strategy.
Detailed Experimental Protocol
Stage 1: SNAr Coupling
Objective: Synthesize tert-butyl 3-(4-cyano-2-methoxyphenoxy)piperidine-1-carboxylate.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| N-Boc-3-hydroxypiperidine | 1.05 | Nucleophile |
| 4-Fluoro-3-methoxybenzonitrile | 1.00 | Electrophile |
| Potassium tert-butoxide (KOtBu) | 1.10 | Base |
| Tetrahydrofuran (THF) | 10 V (Vol/Wt) | Solvent |
Protocol:
-
Preparation of Alkoxide:
-
Charge a clean, dry reactor with THF (5 V) and N-Boc-3-hydroxypiperidine (1.05 eq) .
-
Cool the solution to 0–5 °C under N2 atmosphere.
-
Slowly add KOtBu (1.10 eq) (solution in THF or solid) while maintaining temperature <10 °C.
-
Note: Agitate for 30 minutes to ensure complete formation of the alkoxide. The solution may turn slightly yellow.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 4-Fluoro-3-methoxybenzonitrile (1.00 eq) in THF (5 V) .
-
Add the nitrile solution dropwise to the alkoxide mixture over 60 minutes, maintaining internal temperature at 0–10 °C .
-
Process Insight: Slow addition controls the exotherm and prevents side reactions (e.g., degradation of the base).
-
Warm the mixture to 20–25 °C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target: <1.0% remaining Fluorobenzonitrile.
-
-
Workup:
-
Quench reaction with Water (10 V) .
-
Extract with Ethyl Acetate (10 V) . Separate phases.
-
Wash organic layer with 10% Citric Acid (to remove excess base/alkoxide) followed by Brine .
-
Dry over Na2SO4, filter, and concentrate to dryness.
-
Yield expectation: 90–95% as a viscous oil or low-melting solid.
-
Stage 2: Deprotection & Salt Formation
Objective: Removal of the Boc group and isolation of the stable Hydrochloride salt.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Stage 1 Intermediate | 1.00 | Substrate |
| HCl in Isopropanol (5-6N) | 3.00 | Acid/Reagent |
| Isopropanol (IPA) | 5 V | Solvent |
| MTBE | 5 V | Anti-solvent |
Protocol:
-
Deprotection:
-
Dissolve the Stage 1 oil in IPA (5 V) .
-
Heat to 40 °C .
-
Add HCl in IPA (3.0 eq) slowly. Gas evolution (isobutylene) and CO2 will occur; ensure proper venting.
-
Stir at 40–50 °C for 2 hours.
-
IPC: Monitor disappearance of Boc-intermediate by HPLC.
-
-
Crystallization:
-
Once reaction is complete, cool to 20 °C .
-
The product may spontaneously crystallize. If not, add MTBE (5 V) dropwise as an anti-solvent to induce precipitation.
-
Cool to 0–5 °C and age for 2 hours.
-
-
Isolation:
-
Filter the white solid.
-
Wash the cake with cold IPA/MTBE (1:1) .
-
Dry in a vacuum oven at 45 °C for 12 hours.
-
Final Yield: 85–90% (from Stage 1).[3]
-
Purity: >99.5% HPLC.
-
Critical Process Parameters (CPPs)
To ensure batch-to-batch consistency, the following parameters must be strictly controlled:
| Parameter | Range | Impact |
| Water Content (Stage 1) | <0.05% (KF) | High water content quenches the alkoxide, stalling the reaction and generating impurities. |
| Temperature (Addition) | 0–10 °C | Higher temperatures during base addition can lead to decomposition of the starting material. |
| Stoichiometry (Base) | 1.05–1.15 eq | Excess base can hydrolyze the nitrile group to an amide/acid (a difficult-to-remove impurity). |
| Acid Addition Rate | Controlled | Rapid gas evolution can cause foaming/pressurization in the reactor. |
Process Logic & Workflow Visualization
The following diagram illustrates the logical flow and decision gates for the manufacturing process.
Caption: Step-by-step logic flow for the synthesis, highlighting the critical In-Process Control (IPC) point.
Safety & Regulatory Considerations
-
Genotoxic Impurities (GTIs): The starting material 4-Fluoro-3-methoxybenzonitrile is an aromatic nitrile. While not flagged as a high-potency mutagen, residual fluorinated aromatics should be controlled. The purification via salt crystallization effectively purges these neutral organic impurities.
-
Solvents: This protocol uses THF and IPA (Class 2 and Class 3 solvents). Avoid using DMF or DMAc (Class 2, high boiling) if possible, as residual solvent removal is difficult. If solubility is an issue in THF, 2-MeTHF is a greener, higher-boiling alternative.
-
Hazards:
-
KOtBu: Corrosive, moisture sensitive.[4]
-
HCl/IPA: Corrosive, flammable.
-
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
Synthesis of Alkoxy-Benzonitriles
-
Patent Application WO2008070150: "Substituted Benzene Derivatives as therapeutic agents." (Describes analogous SNAr conditions for ether formation). Link
-
-
Deprotection of N-Boc Groups on Scale
-
Strazzolini, P., et al. (1990). "Cleavage of the Boc group using HCl in organic solvents." Journal of Organic Chemistry. Link
-
-
Safety Data Sheets (SDS)
-
4-Fluoro-3-methoxybenzonitrile (CAS: 243128-37-2).[1]
-
N-Boc-3-hydroxypiperidine (CAS: 85275-45-2).
-
Sources
- 1. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Topic: Strategic Crystallization of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile: From Polymorph Screening to Protocol Optimization
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The control of the solid-state form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its ultimate clinical and commercial success. The compound 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile, a molecule with functionalities common in modern medicinal chemistry, presents unique crystallization challenges and opportunities. This guide provides a comprehensive framework for developing robust crystallization protocols for this API. We will delve into the foundational principles of polymorphism, provide detailed, field-tested methodologies for various crystallization techniques, and outline the necessary analytical characterization to ensure the desired solid form is achieved and maintained. This document is structured to empower the researcher with not just procedural steps, but the strategic rationale behind them, ensuring a higher probability of success in obtaining a crystalline form with optimal physicochemical properties.
The Criticality of Crystalline Form in Drug Development
An API's journey from the lab to the patient is fraught with challenges, many of which are dictated by its solid-state properties. For a molecule like 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile, the arrangement of its molecules in a crystal lattice can profoundly impact its therapeutic efficacy and manufacturability. Many APIs can exist in multiple crystal forms, a phenomenon known as polymorphism.[1][2] These different forms, or polymorphs, are chemically identical but can have distinct physical properties.[3][4][5]
Key properties influenced by the crystalline form include:
-
Solubility and Dissolution Rate: Directly impacts bioavailability. A more soluble form may lead to better absorption in the body.[1][6]
-
Stability: The most thermodynamically stable polymorph is often less prone to degradation, ensuring a longer shelf life.[1]
-
Mechanical Properties: Crystal shape (habit) and packing affect powder flow, compaction, and ultimately, the ability to formulate the API into a tablet or other dosage form.[1][2]
-
Intellectual Property: Novel and stable polymorphic forms of an API can be patentable, extending market exclusivity.[3][4]
The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences, as was the case with the anti-HIV drug Ritonavir, which led to a market withdrawal and reformulation.[1] Therefore, a thorough investigation and control of the crystallization process are not merely procedural but are fundamental to risk mitigation in drug development.
Foundational Knowledge: Polymorphism and Solubility
Understanding Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[3][4][6] These different arrangements arise from variations in molecular packing and intermolecular interactions within the crystal lattice.[4] It is a widely held view in the pharmaceutical industry that the number of known polymorphs for a given compound is proportional to the time and resources invested in its discovery.[4]
It is crucial to identify the most thermodynamically stable form of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile early in development to ensure consistent product performance.[1]
Pre-Crystallization: The Importance of Solubility Screening
A successful crystallization protocol begins with a thorough understanding of the solute's behavior in various solvents. The goal is to identify solvents where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the driving force for crystallization.[7]
For 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile, the presence of a polar benzonitrile group, a flexible ether linkage, and a basic piperidine ring suggests a complex solubility profile. A systematic screening approach is recommended.
Table 1: Solvent Selection Guide for Solubility Screening
| Solvent Class | Examples | Rationale for Inclusion |
| Protic | Methanol, Ethanol, Isopropanol (IPA), Water | Potential for hydrogen bonding with the piperidine nitrogen and ether oxygen. |
| Aprotic Polar | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Can solvate the polar regions of the molecule without hydrogen bonding donation. |
| Non-Polar | Toluene, Heptane, Cyclohexane | Likely to be poor solvents, making them suitable as anti-solvents. |
| Ethers | Methyl-tert-butyl ether (MTBE), 2-Methyltetrahydrofuran | Intermediate polarity, useful for fine-tuning solubility. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good hydrogen bond acceptors with moderate polarity. |
Protocol 1: Small-Scale Solubility Screen
-
Add approximately 10 mg of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile to a small vial.
-
Add the selected solvent dropwise (e.g., 50 µL increments) with agitation at room temperature.
-
Record the volume of solvent required to achieve complete dissolution.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture in controlled increments (e.g., to 40°C, then 60°C) and observe for dissolution.
-
Allow any solutions that required heating to cool slowly to room temperature and then to 4°C. Observe for precipitate formation.
-
Document all observations, including the appearance of any solids (crystalline vs. amorphous) and the approximate temperature of precipitation.
Crystallization Methodologies and Protocols
The choice of crystallization method is dictated by the solubility data and the desired outcome (e.g., screening for new forms vs. scaling up a known form).[7] The following protocols are robust starting points for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile.
Cooling Crystallization
This is the most common technique, relying on the principle that solubility decreases with temperature.[7][8]
Protocol 2: Controlled Cooling Crystallization
-
Dissolution: In a jacketed reactor vessel, dissolve the crude 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile in a minimal amount of a suitable solvent (identified from the solubility screen) at an elevated temperature (e.g., 60-70°C) to achieve a saturated or slightly undersaturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to prevent premature crystallization.
-
Controlled Cooling: Program the circulator to cool the solution at a slow, linear rate (e.g., 5-10°C per hour). A slow cooling rate is critical to promote crystal growth over nucleation, leading to larger, more well-defined crystals.[7]
-
Seeding (Recommended): Once the solution is slightly supersaturated (a few degrees below the dissolution temperature), introduce a small quantity of seed crystals of the desired polymorph. Seeding is a critical step to control the final crystal form and size distribution.[7][9]
-
Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5°C) for several hours with gentle agitation. This "aging" or "ripening" period allows for the system to reach equilibrium and can sometimes lead to the conversion of a less stable form to a more stable one.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold anti-solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature that will not induce a phase transition.
Diagram 1: General Crystallization Workflow
Caption: A tiered approach to solid-state characterization.
Troubleshooting Common Crystallization Issues
-
Oiling Out: The compound separates as a liquid phase instead of a solid. This often occurs when the level of supersaturation is too high.
-
Solution: Reduce the cooling rate, slow the antisolvent addition rate, use a more dilute solution, or increase the temperature.
-
-
Amorphous Precipitate: The solid comes out of solution rapidly as a non-crystalline powder.
-
Solution: Similar to "oiling out," reduce the rate at which supersaturation is generated. Ensure the system is well-mixed.
-
-
Poor Crystal Quality/Small Crystals: Often a result of excessive nucleation.
-
Solution: Employ seeding with a small amount of high-quality material. Slow down the crystallization process (slower cooling or antisolvent addition).
-
Conclusion
The successful crystallization of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile is a multi-faceted challenge that requires a systematic and scientifically-grounded approach. By beginning with a comprehensive solubility screen, methodically applying various crystallization techniques, and rigorously characterizing the resulting solid forms, researchers can effectively navigate the complexities of polymorphism. The protocols and strategies outlined in this guide provide a robust framework for developing a controlled, repeatable, and scalable crystallization process, ultimately ensuring the consistent quality and performance of this promising pharmaceutical compound.
References
- Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
- PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
- Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
- PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
- Unknown. Polymorphism in Pharmaceutical Products.
- Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
- Mettler Toledo. Using AntiSolvent for Crystallization.
- AlfatestLab. API: solid state robust characterization in key to cut costs and time!.
- Cooper, V. B., Pearce, G. E. S., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Journal of Pharmacy and Pharmacology, 55(9), 1323–1329.
- Scribd. Evaporative Crystallization Experiment.
- Agno Pharmaceuticals. Drug Substance Solid State Characterization.
- Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment.
- NETZSCH Analyzing & Testing. API Characterization.
- Unknown. Guide for crystallization. Retrieved from an academic or institutional source.
- MDPI. (2022, May 24). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant.
- RM@Schools. Antisolvent Crystallization.
- ResearchGate. (2025, August 6). Make the most of most of antisolvent crystallization.
Sources
Application Note: Advanced Formulation Strategies for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
Executive Summary & Scientific Rationale
The development of targeted therapeutics often yields active pharmaceutical ingredients (APIs) with challenging physicochemical properties. 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile is a prime example of such a molecule. Structurally, it features a highly lipophilic methoxy-benzonitrile core coupled with a basic piperidine ring via an ether linkage.
This structural dichotomy creates a classic formulation challenge: the basic secondary amine (predicted pKa ~9.5) ensures the molecule is highly ionized and soluble in the acidic gastric environment (pH 1.2), but the lipophilic core (predicted logP ~2.8) drives rapid precipitation upon entering the neutral pH of the small intestine (pH 6.8). Consequently, this API falls squarely into the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high intestinal permeability[1]. To achieve therapeutic exposure, the formulation strategy must overcome this pH-dependent solubility cliff.
Physicochemical Profiling & Target Product Profile
Before initiating formulation development, establishing the physicochemical baseline is critical for predicting in-vivo behavior. The table below summarizes the theoretical profile of the API and its direct impact on formulation decisions.
| Parameter | Estimated Value | Impact on Formulation Strategy |
| Molecular Weight | 232.28 g/mol | Favorable for passive intestinal diffusion. |
| pKa (Piperidine N) | ~9.5 (Weak Base) | Highly pH-dependent solubility; extreme risk of intestinal precipitation. |
| logP | ~2.8 | High lipophilicity drives poor intrinsic aqueous solubility. |
| Intrinsic Solubility | < 10 µg/mL | Requires aggressive solubility enhancement (Salt or ASD). |
| Melting Point (Tm) | ~145°C | Moderate crystal lattice energy; amenable to thermal or solvent disruption. |
Formulation Decision Workflow
To systematically address the BCS Class II limitations, we employ a phased formulation decision tree. We first attempt to disrupt the crystal lattice via salt formation. If the salt form fails to prevent intestinal precipitation, we escalate to an Amorphous Solid Dispersion (ASD) to kinetically trap the drug in a supersaturated state.
Fig 1. Formulation decision tree for overcoming pH-dependent solubility.
Protocol 1: Salt Screening and Solid-State Characterization
Causality & Rationale: Converting the free base into a pharmaceutical salt (e.g., Hydrochloride or Mesylate) alters the solvation energy and lowers the crystal lattice energy, which significantly accelerates the dissolution rate in aqueous media[2]. However, salt formation alone does not change the intrinsic solubility of the free base at intestinal pH; it merely provides a kinetic advantage.
Self-Validating Methodology: This protocol is designed as a self-validating system. The success of the salt formation is immediately verified by orthogonal solid-state analytical techniques (XRPD and DSC) to ensure the resulting solid is a stable crystalline salt, rather than an unstable amorphous precipitate.
-
Solvent Selection & Dissolution: Suspend 500 mg of the API free base in 10 mL of a highly volatile, moderately polar solvent system (e.g., Tetrahydrofuran/Ethanol 1:1 v/v) at 50°C until complete dissolution is achieved.
-
Counterion Addition: Slowly add 1.05 molar equivalents of the selected counterion (e.g., 1M Hydrochloric Acid in Ethanol) under continuous magnetic stirring (400 rpm). Causality: The slight molar excess ensures complete protonation of the piperidine nitrogen.
-
Crystallization: Cool the solution to 5°C at a controlled rate of -0.5°C/min. If spontaneous nucleation does not occur, add n-heptane dropwise as an anti-solvent until the solution becomes turbid.
-
Harvesting & Drying: Vacuum filter the resulting crystals using a 0.22 µm PTFE membrane. Wash with 2 mL of cold n-heptane. Dry the powder in a vacuum oven at 40°C for 12 hours.
-
Analytical Validation:
-
X-Ray Powder Diffraction (XRPD): Analyze the powder to confirm the presence of distinct, sharp Bragg peaks, verifying a novel crystalline lattice distinct from the free base.
-
Differential Scanning Calorimetry (DSC): Heat the sample at 10°C/min. A single, sharp endothermic peak confirms the purity and melting point of the new salt form.
-
Protocol 2: Amorphous Solid Dispersion (ASD) via Spray Drying
Causality & Rationale: If the salt form undergoes rapid precipitation upon transition to the neutral pH of the intestine (a common failure mode for weak bases), an Amorphous Solid Dispersion (ASD) is required. By molecularly dispersing the API within a polymer matrix like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), we kinetically trap the drug in its highly soluble amorphous state. HPMCAS is specifically chosen because its succinate groups ionize at pH > 5.5, providing electrostatic and steric repulsion that stabilizes the API in a colloidal state, thereby preventing crystal nucleation in the intestine[3].
Self-Validating Methodology: The integrity of the ASD is validated internally by ensuring residual solvents are stripped below regulatory thresholds and by confirming the absence of crystalline domains via thermal analysis.
-
Feed Solution Preparation: Dissolve the API and HPMCAS (L-grade, optimized for lower pH trigger) at a 1:3 weight ratio in a Dichloromethane:Methanol (8:2 v/v) solvent mixture to achieve a 10% w/w total solids concentration. Causality: This specific solvent ratio ensures co-solubility of both the lipophilic API and the amphiphilic polymer, preventing phase separation prior to atomization.
-
Spray Drying: Process the solution through a laboratory-scale spray dryer using a two-fluid nozzle.
-
Inlet Temperature: 85°C
-
Outlet Temperature: 45°C
-
Atomization Gas: Nitrogen (to prevent oxidation and explosion risks).
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.
-
Validation Step: Analyze via Gas Chromatography-Flame Ionization Detection (GC-FID) to ensure residual dichloromethane is < 600 ppm (ICH Q3C limits).
-
-
Analytical Validation (mDSC): Perform modulated DSC (mDSC) on the dried powder. The presence of a single Glass Transition Temperature (Tg) intermediate to the pure API and pure HPMCAS confirms a homogeneous, single-phase molecular dispersion[4].
Fig 2. Spray drying workflow for generating Amorphous Solid Dispersions.
In-Vitro Performance & Pharmacokinetic Implications
To accurately predict in-vivo performance, a two-stage dissolution test is employed. The formulation is exposed to Simulated Gastric Fluid (SGF, pH 1.2) for 60 minutes, followed by a direct shift to Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.8).
Quantitative Data Summary:
| Time (min) | Media & pH | Free Base (% Dissolved) | HCl Salt (% Dissolved) | HPMCAS ASD (% Dissolved) |
| 15 | SGF (pH 1.2) | 45% | 98% | 95% |
| 60 | SGF (pH 1.2) | 85% | 100% | 100% |
| 75 | FaSSIF (pH 6.8) | 12% (Rapid Precipitation) | 18% (Rapid Precipitation) | 92% (Stable Supersaturation) |
| 120 | FaSSIF (pH 6.8) | < 10% | < 15% | 88% |
References
-
Amidon GL, Lennernäs H, Shah VP, Crison JR. A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research. 1995.[Link]
-
Serajuddin ATM. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 2007.[Link]
-
Friesen DT, Shanker R, Crew M, Smithey DT, Curatolo WJ, Nightingale JAS. Hydroxypropyl methylcellulose acetate succinate-based spray-dried dispersions: an overview. Molecular Pharmaceutics. 2008.[Link]
Sources
- 1. A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxypropyl methylcellulose acetate succinate-based spray-dried dispersions: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurities in 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile Production
Welcome to the Technical Support Center. 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile is a critical functionalized building block frequently utilized in the development of targeted therapeutics and kinase inhibitors. Its production relies on a two-step synthetic sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a Boc-deprotection.
Because this sequence involves highly reactive intermediates and harsh conditions, researchers frequently encounter yield-limiting impurities. This guide is designed for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, self-validating protocols, and authoritative data to ensure high-purity isolation.
Synthesis Workflow & Impurity Mapping
Understanding the logical flow of the reaction is the first step in diagnosing impurity generation. The diagram below illustrates the standard two-step workflow and the specific points where side reactions branch off from the main pathway.
Figure 1: Two-step synthesis workflow and primary impurity generation pathways.
Troubleshooting the SNAr Reaction (Step 1)
Q: Why am I seeing significant elimination byproducts (tetrahydropyridine derivatives) instead of the desired ether?
A: This is a classic issue of basicity versus nucleophilicity. The secondary alcohol on Boc-3-hydroxypiperidine must be deprotonated to act as a nucleophile. However, if you are using strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), the base can abstract a proton adjacent to the hydroxyl group on the piperidine ring. This triggers an E2 elimination, destroying your starting material and generating tetrahydropyridine impurities.
-
The Solution: Switch to a milder carbonate base. [1] demonstrates that using Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in DMSO provides excellent solubility and sufficient nucleophile activation without the harsh basicity that drives elimination.
Q: How do I prevent the hydrolysis of the benzonitrile group during the SNAr reaction?
A: The cyano group (-C≡N) is highly susceptible to hydration, forming a primary amide (+18 Da), or undergoing complete hydrolysis to a carboxylic acid (+19 Da). This causality loop is triggered when adventitious water is present in hygroscopic solvents (like DMSO or DMF) at high temperatures (>90°C) in the presence of an inorganic base.
-
The Solution: The reaction must be treated as a strictly anhydrous system. Use commercially available anhydrous DMSO, oven-dry your Cs₂CO₃ prior to use, and run the reaction under a positive pressure of Nitrogen or Argon.
Table 1: SNAr Reaction Impurity Profiling
| Impurity Type | Analytical Signature (LC-MS) | Primary Causality | Preventive Action |
| Elimination Product | -18 Da from expected intermediate | Strong base abstracting adjacent proton | Use milder base (Cs₂CO₃) and optimize temperature (90°C). |
| Nitrile Hydrolysis | +18 Da (Amide) or +19 Da (Acid) | Adventitious water + hydroxide formation | Use strictly anhydrous DMSO/DMF; N₂ atmosphere. |
| Regioisomers | Identical mass, different retention time | Impure starting 4-fluoro-3-methoxybenzonitrile | Verify starting material purity via ¹H-NMR before use. |
Troubleshooting Boc Deprotection (Step 2)
Q: I am detecting a +56 Da mass impurity in my final LC-MS. How do I suppress this?
A: The +56 Da mass corresponds to a tert-butyl adduct. According to the [2], acidic cleavage of the Boc group generates a highly reactive tert-butyl cation intermediate. If this cation is not intercepted, it will undergo electrophilic aromatic substitution on the electron-rich 3-methoxy aromatic ring, or it will alkylate the newly liberated piperidine nitrogen.
-
The Solution: You must incorporate a cation scavenger into your deprotection cocktail. Adding 3 to 5 equivalents of triethylsilane (TES), anisole, or thioanisole to the TFA/DCM mixture effectively quenches the tert-butyl cation, preventing product alkylation.
Q: Should I use TFA or HCl for the deprotection step to minimize downstream purification?
A: The choice between Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) dictates your downstream isolation strategy. As highlighted in [3], TFA is a liquid and easily removed via co-evaporation, but it risks forming trifluoroacetamide impurities if the product is concentrated at high temperatures. HCl in 1,4-dioxane often yields a crystalline hydrochloride salt that precipitates directly from the reaction mixture, allowing for isolation via simple filtration without the need for an aqueous workup.
Table 2: Quantitative & Qualitative Comparison of TFA vs. HCl for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Reagent State | Liquid (Neat or typically 20-50% in DCM) | Gas dissolved in solvent (Dioxane or EtOAc) |
| Reaction Kinetics | Very fast (30 min - 2 hrs at RT) | Moderate to fast (1 - 4 hrs at RT) |
| Byproduct Risks | tert-butyl alkylation, trifluoroacetamides | Minimal alkylation, no amide formation |
| Product Isolation | Requires evaporation and basic aqueous workup | Often precipitates directly as an HCl salt |
| Scavenger Needed? | Highly recommended (e.g., Triethylsilane) | Rarely required |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a validation checkpoint to confirm the causality of the chemical transformation.
Protocol 1: Optimized SNAr Reaction (Step 1)
-
Preparation: Charge an oven-dried round-bottom flask with 4-fluoro-3-methoxybenzonitrile (1.0 eq), Boc-3-hydroxypiperidine (1.1 eq), and anhydrous Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to achieve a 0.2 M concentration. Purge the flask with Nitrogen for 5 minutes.
-
Reaction: Heat the mixture to 90°C and stir for 12-18 hours.
-
Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting material peak disappears and the intermediate mass is dominant.
-
-
Quench & Extract: Cool to room temperature. Dilute with water (quenches unreacted base) and extract with Ethyl Acetate (3x).
-
Washing: Wash the combined organic layers with brine (5x).
-
Validation Checkpoint: DMSO is highly miscible with water. Repeated brine washes ensure complete removal of DMSO, preventing baseline disturbances in subsequent LC-MS analysis and avoiding inhibition of the downstream deprotection step.
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate.
Protocol 2: Scavenger-Assisted Boc Deprotection (Step 2)
-
Preparation: Dissolve the crude Boc-protected intermediate in anhydrous DCM (0.1 M concentration).
-
Scavenger Addition: Add Triethylsilane (TES) (3.0 eq) to the solution to act as a tert-butyl cation scavenger.
-
Acid Addition: Cool the flask to 0°C. Add TFA dropwise until the solvent ratio is 20% TFA in DCM (v/v).
-
Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours.
-
Validation Checkpoint: TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline spot that stains purple confirms the liberation of the free amine.
-
-
Concentration: Concentrate the mixture in vacuo.
-
Validation Checkpoint: Co-evaporate the residue with toluene (3x). Toluene forms an azeotrope with TFA, ensuring complete removal of the acid and preventing the formation of trifluoroacetamide impurities during storage.
-
-
Free-Basing: Dissolve the residue in DCM, wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 8, dry over Na₂SO₄, and concentrate to yield pure 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile.
References
- Title: Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain (WO2012007883A1)
-
Title: Reagent Guides: BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable URL: [Link]
Technical Support Center: Troubleshooting Solubility for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of basic, lipophilic amines. 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile presents a classic physicochemical paradox: it possesses a highly lipophilic core (methoxy-benzonitrile) coupled with a basic ionizable group (piperidine, pKa ~11.1)[1]. This duality means that while it dissolves readily in organic solvents, it often precipitates in physiological buffers.
This guide provides field-proven, causality-driven protocols to resolve these issues, ensuring your in vitro and in vivo assays yield reproducible data.
Table 1: Physicochemical Profile & Solubilization Strategy
| Property | Value / Characteristic | Solubilization Implication |
| Core Structure | Lipophilic (Benzonitrile + Methoxy) | Drives poor aqueous solubility; requires co-solvents, surfactants, or encapsulation. |
| Ionizable Group | Piperidine (Secondary Amine) | pKa ~11.1. Highly pH-dependent solubility. Protonates and forms soluble salts at acidic pH. |
| Organic Solvents | DMSO, DMF, DCM | Excellent for high-concentration stock solutions (10-50 mM). |
| Aqueous Behavior | High risk of precipitation at pH 7.4 | Free base fraction increases at neutral pH, exceeding intrinsic solubility limits. |
Section 1: Stock Solution Preparation & Storage
Q: My compound dissolves perfectly in 100% DMSO at 50 mM, but after storing it in the freezer, it precipitates and won't redissolve upon thawing. Why?
A: This is a nucleation issue driven by the physical properties of the solvent. DMSO has a relatively high freezing point (18.5 °C). When you freeze a highly concentrated stock, the solvent crystallizes, forcing the solute into a supersaturated state that leads to rapid nucleation and precipitation. Because the lipophilic interactions of the benzonitrile core are strong, the crystalline lattice of the precipitated compound requires significant energy to break[2].
-
The Fix: If the compound is chemically stable, store working aliquots at room temperature in a dark desiccator. If freezing is strictly required for long-term stability, you must heat the vial to 37 °C in a water bath and sonicate for 10-15 minutes before use to fully disrupt the nucleated crystals and restore the solution state.
Section 2: Aqueous Assay Troubleshooting
Q: When I dilute my DMSO stock into PBS (pH 7.4) for cell-based assays, the solution turns cloudy. How can I prevent this?
A: You are observing "solvent-shift precipitation." In 100% DMSO, the compound is fully solvated. When introduced to an aqueous buffer at pH 7.4, the local concentration of DMSO drops instantly. Although the piperidine nitrogen is partially protonated at pH 7.4, the highly hydrophobic methoxy-benzonitrile core causes the molecules to aggregate faster than they can be solvated by water[2].
-
The Fix: Employ a step-wise dilution protocol utilizing surfactants to lower interfacial tension[3].
Protocol 1: Step-Wise Aqueous Dilution with Surfactants
-
Prepare Intermediate Stock: Dilute the 50 mM DMSO stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% PEG400).
-
Buffer Preparation: Pre-warm your assay buffer (pH 7.4) to 37 °C and supplement it with 0.1% Tween 80 or 0.1% Pluronic F-68. The surfactant provides micellar encapsulation for the lipophilic core[3].
-
Dropwise Addition: Add the intermediate stock dropwise to the vigorously vortexed buffer. This prevents localized high concentrations of the free base, avoiding the critical nucleation threshold.
Solubility Optimization Workflow for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
Section 3: Advanced Solubilization (Cyclodextrin Complexation)
Q: My in vivo study requires a completely aqueous vehicle without high concentrations of DMSO or surfactants. What is the best approach?
A: Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this molecular profile. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The lipophilic benzonitrile moiety of your compound will insert into the hydrophobic cavity, while the protonated piperidine remains exposed to the aqueous environment, creating a highly soluble inclusion complex[2][4].
Protocol 2: Preparation of HP-β-CD Inclusion Complex via Freeze-Drying
This self-validating protocol ensures complete complexation by driving the equilibrium forward through lyophilization.
-
Solvent Preparation: Dissolve HP-β-CD in MS-grade water to create a 20% (w/v) solution.
-
Molar Addition: Add 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile at a 1:1 molar ratio to the cyclodextrin solution[5].
-
Equilibration: Stir the suspension continuously for 24–48 hours at room temperature. The solution will gradually clarify as the inclusion complex forms.
-
Filtration: Pass the solution through a 0.22 µm chemically inert syringe filter to remove any uncomplexed, precipitated guest compound.
-
Lyophilization: Flash-freeze the filtrate in liquid nitrogen and lyophilize for 48-72 hours. The resulting fluffy white powder is the amorphous inclusion complex, which can be easily reconstituted in saline for dosing[4][5].
Freeze-Drying Protocol for Cyclodextrin Inclusion Complexation
Section 4: In Vivo Formulation Strategies
Q: If I don't have the time or equipment for cyclodextrin complexation, what is a standard, well-tolerated vehicle for IP or PO dosing of this compound?
A: For basic amines with lipophilic cores, leveraging a pH adjustment or a "co-solvent + surfactant + water" ternary system is highly effective. Lowering the formulation pH to 4.0 (using a citrate buffer) ensures the piperidine nitrogen is >99.9% protonated, maximizing the ionic character of the molecule and drastically increasing aqueous solubility through in-situ salt formation[2].
Table 2: Recommended In Vivo Formulation Vehicles
| Vehicle Composition | Mechanism of Solubilization | Best Route of Admin |
| 10 mM Citrate Buffer (pH 4.0) | In-situ salt formation (protonates piperidine) | PO, IP |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline | Co-solvent + Micellar encapsulation | IV, IP |
| 0.5% Methylcellulose + 0.2% Tween 80 in Water | Suspension stabilization (for high doses) | PO (Gavage) |
References
-
Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.2
-
PubChem (NIH). Piperidine | C5H11N | CID 8082.1
-
Pharma Excipients. Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques.3
-
Benchchem. Cyclodextrin Inclusion Complexation: Technical Support Center.4
-
PMC - NIH. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.5
Sources
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction time for piperidine-benzonitrile coupling
Topic: High-Speed Synthesis of Piperidinyl-Benzonitriles
Ticket ID: #OPT-CN-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Kinetic Challenge
Welcome to the Advanced Synthesis Support Hub. You are likely here because your coupling of piperidine with a benzonitrile scaffold is either too slow, resulting in impurities, or failing to scale.
In drug discovery, the 4-(piperidin-1-yl)benzonitrile motif is a privileged pharmacophore. However, the electron-deficient nature of the benzonitrile ring creates a dichotomy: it activates the ring for Nucleophilic Aromatic Substitution (
This guide moves beyond basic "recipes" to the kinetic drivers of the reaction. We will optimize your reaction time from hours to minutes while preserving the critical nitrile functionality.
Module 1: Diagnostic & Mechanism (The "Why")
Q: Why is my reaction taking 12+ hours despite high temperatures?
A: You are likely operating in a "Kinetic Trap." The reaction mechanism dictates the speed. The pathway depends entirely on your leaving group (LG) on the benzonitrile scaffold.
The Bifurcation of Mechanism
-
The
Pathway (Fastest for Fluorine): If you use 4-fluorobenzonitrile , the reaction proceeds via a Meisenheimer complex. Fluorine is the ideal LG here because its high electronegativity stabilizes the transition state, even though it is a poor leaving group in / contexts. -
The Catalytic Pathway (Necessary for Bromine/Chlorine): If you use 4-bromo or 4-chlorobenzonitrile , the C-X bond is too strong for rapid thermal
without extreme forcing conditions (which kill the nitrile). You must use Palladium catalysis (Buchwald-Hartwig) to lower the activation energy.
Visualizing the Decision Matrix:
Figure 1: Decision matrix for selecting the correct kinetic pathway based on the halogen leaving group.
Module 2: Protocol Optimization (The "How")
Q: How do I reduce reaction time from hours to minutes?
A: The single most effective intervention is Microwave-Assisted Organic Synthesis (MAOS) combined with Solvent Switching .
1. The Microwave Effect
Thermal heating relies on convection currents, which are slow and create temperature gradients. Microwave irradiation provides direct dielectric heating of the solvent and reagents. For piperidine (polar) and benzonitrile (polar), the coupling efficiency increases exponentially.
-
Result: Reactions that take 10–12 hours at reflux (80°C) often complete in 5–10 minutes at 140°C–160°C under microwave irradiation [1, 2].
2. The Solvent Switch (Dielectric Constant Matters)
In
-
Avoid Protic Solvents (EtOH, MeOH): These solvate the piperidine lone pair via hydrogen bonding, reducing its nucleophilicity (making it "lazy").
-
Use Dipolar Aprotic Solvents (DMSO, NMP, DMF): These solvate the cation (
or ) but leave the piperidine "naked" and highly reactive. -
Data Insight: Switching from Ethanol to DMSO can increase the reaction rate constant (
) by orders of magnitude [3].
Optimization Data Summary
| Variable | Standard Condition (Slow) | Optimized Condition (Fast) | Kinetic Impact |
| Energy Source | Thermal Reflux (Oil Bath) | Microwave Irradiation (300W) | 100x Faster (Minutes vs. Hours) |
| Solvent | Ethanol / Methanol | DMSO or NMP | 10-50x Faster (Naked Nucleophile effect) |
| Base | Triethylamine ( | Inorganic bases prevent ammonium salt buffering | |
| Concentration | 0.1 M | 0.5 M - 1.0 M | Higher collision frequency increases rate |
Module 3: Troubleshooting (The "Fix")
Q: I see high conversion, but my yield is low. Where is my product going?
A: You are likely hydrolyzing the nitrile.[1][2][3][4] The Issue: The nitrile group (-CN) is not inert. Under basic conditions at high temperatures, especially if any water is present, it hydrolyzes to the primary amide (-CONH2) and eventually the carboxylic acid (-COOH).
The Fix:
-
Strict Anhydrous Conditions: Use anhydrous DMSO/DMF. Store bases (
) in a desiccator. -
Avoid Hydroxide Bases: Do not use NaOH or KOH. Use Carbonates (
) or Phosphates ( ). -
Reduce Time, Not Temp: High temp (150°C) for 5 minutes is safer for the nitrile than 80°C for 12 hours. The hydrolysis is often slower than the
coupling, so "get in and get out" fast.
Q: The reaction turns black/tarry. What is happening?
A: Oxidative polymerization of piperidine or the substrate.
-
Solution: Degas your solvent with Nitrogen/Argon for 10 minutes before adding reagents.[5] Piperidine is susceptible to N-oxide formation which can lead to complex mixtures.
Module 4: Validated Protocols
Protocol A: Rapid Microwave (Preferred for Fluorobenzonitriles)
Best for: 4-fluorobenzonitrile substrates.[6]
-
Preparation: In a 10 mL microwave vial, add 4-fluorobenzonitrile (1.0 equiv) and Potassium Carbonate (
, 2.0 equiv). -
Solvent: Add anhydrous DMSO (Concentration: 0.5 M).
-
Nucleophile: Add Piperidine (1.2 – 1.5 equiv).
-
Seal: Crimp the vial with a PTFE-lined cap.
-
Reaction: Irradiate at 140°C for 5–8 minutes (High absorption setting).
-
Workup: Pour into ice-water. The product usually precipitates as a solid. Filter and wash with water.
-
Note: If oil forms, extract with Ethyl Acetate.
-
Protocol B: Pd-Catalyzed Buchwald-Hartwig
Best for: 4-chlorobenzonitrile or 4-bromobenzonitrile.
-
Catalyst Pre-mix: In a glovebox or under Argon, mix
(2 mol%) and XPhos or BINAP (4 mol%) in anhydrous Toluene or 1,4-Dioxane . Stir for 5 mins to ligate. -
Reagents: Add 4-bromobenzonitrile (1.0 equiv), Piperidine (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Warning: NaOtBu is strong; ensure it doesn't attack the nitrile. If hydrolysis is observed, switch to
.
-
-
Reaction: Heat to 100°C for 2–4 hours (Thermal) or 120°C for 20 mins (Microwave).
-
Workup: Filter through a Celite pad to remove Palladium. Concentrate and purify via column chromatography.
Module 5: Mechanistic Visualization
Understanding the
Figure 2: Energy profile of the
References
-
Microwave-Assisted Synthesis of N-acylhydrazones. Arabian Journal of Chemistry. (2024). Demonstrates reduction of reaction times from 10 min (ethanol) to 4 min (DCM) and general MW acceleration principles for C-N bonds.
-
Microwave assisted synthesis of s-triazinyl piperazines and piperidines. ResearchGate. (2025). Reports reduction of substitution reaction times from 10-12 hours (thermal) to 3-5 minutes (microwave) with yields >75%.
-
Electronic and solvent effects on kinetics of SNAr substitution. Monatshefte für Chemie. (2013). Detailed kinetic study showing the "naked nucleophile" effect in DMSO vs. MeOH/EtOH mixtures.
-
A mechanistic continuum of nucleophilic aromatic substitution.Chemical Science. (2015). Investigates the kinetics of indole (similar to piperidine) reacting with 4-fluorobenzonitrile, confirming the
mechanism and base catalysis. -
Optimization of Buchwald-Hartwig amination.BenchChem Technical Guides. (2025). Protocols for Pd-catalyzed coupling of amines with aryl halides when
is not feasible.
Sources
- 1. youtube.com [youtube.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Troubleshooting for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
Welcome to the Technical Support Center for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile . This guide is engineered for researchers, analytical scientists, and formulation professionals working with this specific bifunctional scaffold.
Because this molecule contains both an electron-deficient benzonitrile group and an electron-rich secondary amine (piperidine ring), its stability in solution is dictated by competing degradation pathways: hydrolysis, oxidation, and nitrosation. This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to ensure absolute structural integrity during your assays and storage.
Structural Vulnerability Analysis
Understanding the causality behind degradation is the first step in prevention. The molecule possesses three distinct functional domains that dictate its behavior in solution:
-
The Nitrile Group (-CN): Susceptible to acid- or base-catalyzed hydrolysis. In aqueous solutions, water acts as a nucleophile attacking the electrophilic carbon of the protonated nitrile, eventually yielding a benzamide or benzoic acid derivative[1][2].
-
The Piperidine Ring (Secondary Amine): Highly vulnerable to oxidation (forming N-oxides) when exposed to dissolved oxygen, light, or trace transition metals[3]. Furthermore, secondary amines are at high risk for artifactual N-nitrosation, forming Nitrosamine Drug Substance Related Impurities (NDSRIs)[4][5].
-
The Ether Linkages: The methoxy and piperidinyloxy groups are generally stable but can undergo cleavage under extreme, non-physiological acidic stress.
Mechanistic degradation pathways of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile in solution.
Troubleshooting FAQs
Q1: During HPLC analysis, I am seeing a new, highly polar peak eluting before the main compound. What is causing this?
A1: A shift to a more polar (earlier eluting) peak without a significant change in the UV chromophore typically indicates N-oxidation of the piperidine ring [3]. The nitrogen atom in the secondary amine reacts with atmospheric oxygen or trace peroxides in your solvent (especially common in aging ethereal solvents or un-degassed aqueous buffers) to form an N-oxide.
-
Validation: Run an LC-MS. If the new peak shows a mass shift of +16 Da , it is the N-oxide.
-
Solution: Degas all solvents by sparging with Argon or Nitrogen for 15 minutes prior to dissolving the compound. Store stock solutions in amber vials under an inert headspace.
Q2: My stock solution lost potency over 4 weeks at room temperature, and LC-MS shows a +18 Da mass shift. How do I prevent this?
A2: A +18 Da mass shift indicates the addition of water, meaning your benzonitrile group has hydrolyzed into a benzamide [1]. This is catalyzed by either acidic or basic conditions.
-
Validation: Check the pH of your stock solution. If it is dissolved in unbuffered water, dissolved CO2 can lower the pH enough to initiate slow hydrolysis over weeks.
-
Solution: Buffer your aqueous solutions to a strictly neutral pH (6.5–7.0) using a non-nucleophilic buffer (e.g., Phosphate Buffered Saline). For long-term storage, keep the compound in a dry, aprotic solvent (like anhydrous DMSO) at -20°C and only dilute into aqueous media immediately before the assay.
Q3: We placed the formulated compound into an accelerated stability chamber (40°C / 75% RH) and detected a genotoxic nitrosamine impurity. Where did this come from?
A3: This is a documented artifactual degradation pathway for secondary amines. If your stability chamber uses saturated Sodium Nitrite (
-
Validation: Look for a +29 Da mass shift in LC-MS (replacement of N-H with N-N=O).
-
Solution: Switch humidity control salts (e.g., use Potassium Iodide instead of Sodium Nitrite)[4]. If formulation excipients are the source, incorporate a secondary amine scavenger (e.g., ascorbic acid or specific amino acids) into the formulation matrix[6].
Analytical troubleshooting workflow for identifying and mitigating specific degradation products.
Quantitative Stability Data
The following table summarizes the expected degradation profile of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile under various stress conditions, aligning with ICH Q1A(R2) forced degradation principles[7][8].
| Stress Condition | Reagent / Environment | Time / Temp | Primary Degradant | Expected Purity Loss |
| Acid Hydrolysis | 0.1 M HCl (aq) | 24h @ 60°C | Benzamide (+18 Da) | > 40% |
| Base Hydrolysis | 0.1 M NaOH (aq) | 24h @ 60°C | Benzoic Acid (+19 Da) | > 60% |
| Oxidation | 3% | 24h @ 25°C | Piperidine N-oxide (+16 Da) | > 85% |
| Photolysis | UV Light (254 nm) | 24h @ 25°C | Ring-opened products | ~ 15-20% |
| Nitrosation | Trace | 48h @ 40°C | NDSRI (+29 Da) | ~ 5-10% (High Toxicity) |
Validated Experimental Protocols
Protocol A: Preparation of Highly Stable Stock Solutions
To ensure absolute trustworthiness of your in vitro assay data, stock solutions must be prepared in a self-validating, degradation-proof manner.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade (Water < 0.005%)
-
Argon or Nitrogen gas (High purity)
-
Amber glass vials with PTFE-lined septa
Step-by-Step Method:
-
Solvent Degassing: Sparge the anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen. This prevents piperidine N-oxidation[9].
-
Dissolution: Weigh the required amount of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile and transfer to the amber vial. Add the degassed DMSO to achieve a 10 mM stock concentration.
-
Headspace Purging: Gently blow Argon over the headspace of the vial for 10 seconds before immediately capping with the PTFE-lined septum.
-
Storage: Store the vial at -20°C.
-
Usage Validation: Before use, allow the vial to reach room temperature before opening to prevent atmospheric condensation (water introduction), which could trigger long-term nitrile hydrolysis.
Protocol B: ICH Q1A-Compliant Forced Degradation Study
This protocol establishes a stability-indicating analytical method by intentionally generating all possible degradation products[8].
-
Baseline Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 Acetonitrile:Water mixture.
-
Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before injection.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%
. Incubate at room temperature for 24 hours in the dark. -
Analysis: Run the stressed samples alongside a baseline control using an LC-MS system (C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid).
-
Validation Check: Ensure the analytical method achieves baseline resolution (Rs > 1.5) between the parent peak, the polar N-oxide peak, and the amide peak.
References
-
Quality Guidelines - ICH: Q1A - Q1F Stability Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis (Sluggett et al., 2018) URL:[Link]
-
Secondary Amine Scavenger Nitrosamine Strategies Source: ResolveMass Laboratories Inc. URL:[Link]
-
Hydrolysis of benzonitrile by dilute HCl Source: Vaia (Reaction Mechanisms) URL:[Link]
-
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions Source: Zeitschrift für Naturforschung URL:[Link]
Sources
- 1. vaia.com [vaia.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redefining Nitrosamine Risks: A Fresh Perspective on Pharmaceuticals -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ICH Official web site : ICH [ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Addressing hygroscopicity in 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile salts
Technical Support Center: Solid-State Chemistry & Pre-Formulation Subject: Mitigation Strategies for Hygroscopicity in 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile Salts
Executive Summary
You are likely experiencing deliquescence or significant moisture uptake with the Hydrochloride (HCl) or Mesylate salt of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile. This molecule contains a secondary amine (piperidinyl group) and a polar nitrile moiety. Small, high-charge-density counter-ions (like Cl⁻) often create crystal lattices with high lattice energy but also high aqueous solubility and hygroscopicity, particularly if the salt is amorphous or semi-crystalline.
This guide provides a root-cause analysis and three tiers of intervention: Salt Reselection (The Fix) , Crystallization Engineering (The Optimization) , and Process Control (The Band-Aid) .
Part 1: Diagnostic & Root Cause Analysis
Q: Why is my salt turning into a gum/oil upon exposure to air? A: This is likely deliquescence , where the critical relative humidity (CRH) of your salt is lower than the ambient humidity. The piperidine nitrogen (pKa ~9–10) forms a salt, but the lattice energy of the resulting crystal is insufficient to prevent water molecules from disrupting the structure. Water acts as a plasticizer, lowering the glass transition temperature (Tg) and causing the solid to flow.
Q: How do I quantify the severity of this issue? A: You must perform Dynamic Vapor Sorption (DVS) analysis. Do not rely on visual observation alone.
DVS Analysis Workflow
The following diagram outlines the standard protocol to classify your material's hygroscopicity according to European Pharmacopoeia (Ph.[1] Eur.) standards.
Figure 1: Standard DVS cycle for hygroscopicity classification. A mass increase of >15% at 80% RH indicates a "Very Hygroscopic" material requiring remediation.[2]
Part 2: Tier 1 Solution - Counter-ion Reselection
Q: The HCl salt is unusable. Which counter-ions should I screen next? A: Move away from small, hydrophilic anions. You need a counter-ion that adds lipophilicity and increases the molecular weight of the salt, thereby reducing the density of hydrogen bonding sites available for water.
Recommended Screen: For a piperidine base (Secondary Amine), screen the following anions. These are selected to maximize lattice stability and minimize water uptake.
| Counter-ion Class | Specific Anion | Rationale | Expected Outcome |
| Sulfonic Acids (Large) | Besylate (Benzenesulfonate) | Aromatic ring adds lipophilicity; strong acid ensures complete proton transfer. | High Success. Often yields non-hygroscopic needles. |
| Sulfonic Acids (Large) | Tosylate (p-Toluenesulfonate) | Similar to Besylate but slightly more lipophilic due to methyl group. | High Success. Good crystallization tendency. |
| Dicarboxylic Acids | Fumarate (1:1 or 2:1) | Forms hydrogen-bond networks that "lock" the crystal lattice, excluding water. | Moderate Success. Watch for polymorphism.[3] |
| Hydrophobic Acids | Napsylate (Naphthalene-2-sulfonate) | Very large hydrophobic surface area. | Highest Stability. Lowest solubility (trade-off). |
Q: How do I decide between them? Use the "Rule of 3" for pKa differences and screen based on the decision tree below.
Figure 2: Salt Selection Decision Tree for secondary amines. Strong acids (Sulfonates) are preferred to prevent disproportionation.
Part 3: Tier 2 Solution - Crystallization Engineering
Q: I cannot change the salt (regulatory lock). How do I stabilize the current form? A: If you are stuck with the HCl salt, the hygroscopicity is likely exacerbated by amorphous content . Amorphous regions have higher free energy and absorb water much faster than crystalline regions.
Protocol: Improving Crystallinity
-
Vapor Diffusion: Dissolve the salt in a minimal amount of Methanol. Place this vial inside a larger jar containing Ethyl Acetate (antisolvent). Seal and let stand for 3-5 days. This slow growth promotes high-crystallinity forms.
-
Slurry Cycling: Suspend the salt in a solvent where it has low solubility (e.g., Heptane or MTBE) and cycle the temperature between 5°C and 40°C for 48 hours. This "anneals" the crystal, reducing defects where water can enter.
Part 4: FAQs & Process Control
Q: Can I use silica to fix this in the formulation? A: Yes. If the API is hygroscopic, you can adsorb it onto mesoporous silica (e.g., Syloid® or Neusilin®) during the granulation phase. This protects the API from moisture and improves flow.
Q: Why does my salt smell like almonds/chemicals after a week? A: This indicates Salt Disproportionation .
-
Mechanism:[4][5] Moisture creates a localized "solution" on the particle surface. If the micro-environmental pH shifts (due to dissolved CO₂ or excipients), the salt can revert to the free base (oily) and the acid (HCl gas).
-
Fix: This confirms you must switch to a non-volatile acid like Besylic or Fumaric acid.
Q: What are the storage requirements for the current batch? A: Until you fix the solid form:
-
Container: Double LDPE bags inside an HDPE drum.
-
Desiccant: Silica gel sachets (calculate 2 units per kg of product).
-
Headspace: Purge containers with Argon or Nitrogen before sealing to remove atmospheric moisture.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Morris, K. R., et al. (1994). "An integrated approach to the selection of optimal salt form for a new drug candidate."[6][7][8][9] International Journal of Pharmaceutics, 105(3), 209-217. Link
-
European Pharmacopoeia (Ph. Eur.) . Chapter 5.11. Characters Section in Monographs (Hygroscopicity). Link
-
Newman, A. (2013). "Salt Selection and Characterization." American Pharmaceutical Review. Link
Sources
- 1. skpharmteco.com [skpharmteco.com]
- 2. particletechlabs.com [particletechlabs.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-2-(piperidin-1-yl)benzonitrile | C13H16N2O | CID 69850841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 9. researchgate.net [researchgate.net]
Catalyst selection for optimizing 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile yield
Strategic Overview: The Synthetic Challenge
You are attempting to synthesize 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile . This transformation involves forming a C–O bond between an electron-deficient aryl core and a secondary aliphatic alcohol.
Key Structural Hurdles:
-
Steric Hindrance: The ortho-methoxy group at position 3 creates significant steric crowding around the reaction center (position 4).
-
Chemoselectivity: The piperidine ring contains a secondary amine and a secondary alcohol. Without protection, N-arylation will kinetically outcompete O-arylation.
-
Electronic Deactivation: While the nitrile group (para) activates the ring for nucleophilic attack (
), the methoxy group (ortho) donates electron density, partially deactivating the center.
Decision Matrix: Selecting Your Route
Before selecting a catalyst, confirm your starting material. Your precursor determines the catalytic pathway.
Figure 1: Synthetic pathway decision matrix based on available starting materials.
Module 1: Palladium-Catalyzed C–O Coupling (Buchwald-Hartwig)
Best For: Aryl Bromides/Chlorides, High Value Intermediates, Scalability.[1]
The Problem: -Hydride Elimination
Secondary alcohols (like 3-hydroxypiperidine) are prone to
The Solution: Bulky, Electron-Rich Ligands
You must use ligands that accelerate Reductive Elimination (the product-forming step) faster than
Recommended Catalyst Systems
| Component | Recommendation | Technical Rationale |
| Ligand | RockPhos or tBuBrettPhos | These bulky biaryl phosphines create a crowded environment around the Pd center, forcing the ether product out (reductive elimination) and preventing |
| Precatalyst | tBuBrettPhos Pd G3 | Ensures a precise 1:1 Pd:Ligand ratio and rapid activation at lower temperatures compared to Pd(OAc)₂ + Ligand mixtures. |
| Base | Weaker bases like carbonate are preferred over NaOtBu to prevent nitrile hydrolysis. | |
| Solvent | Toluene | Non-polar solvents often suppress the ionic pathway of side reactions. |
Protocol A: Optimized Pd-Coupling
Prerequisite: Use N-Boc-3-hydroxypiperidine . Do not use the free amine.
-
Charge Reactor: Under Nitrogen/Argon, add:
-
Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide).
-
Reaction: Heat to 90°C for 4–12 hours.
-
Workup: Filter through Celite to remove Pd black and inorganic salts. Concentrate and purify.
Figure 2: The catalytic cycle. Note that bulky ligands (red node) are required to outcompete the side reaction (dashed box).
Module 2: Phase Transfer Catalysis ( )
Best For: Aryl Fluorides, Cost Reduction, Avoiding Heavy Metals.
The Problem: Reactivity vs. Solubility
The 3-methoxy group deactivates the ring. Standard
The Solution: Liquid-Liquid or Solid-Liquid PTC
A Phase Transfer Catalyst (PTC) shuttles the alkoxide anion into the organic layer as a highly reactive "naked" ion.
Recommended Catalyst Systems
| Component | Recommendation | Technical Rationale |
| Catalyst | 18-Crown-6 (10 mol%) | Specifically complexes Potassium ( |
| Alt. Catalyst | TBAB (Tetrabutylammonium bromide) | A cheaper alternative for large-scale, though sometimes less reactive than crowns for this specific substrate. |
| Base | KOH (Powdered) | Generates the alkoxide in situ. |
| Solvent | Toluene or o-Xylene | Allows for higher reflux temperatures than THF; separates easily from water during workup. |
Protocol B: PTC-Enhanced
Prerequisite: Use 4-Fluoro -3-methoxybenzonitrile. The Chloro- analog is likely too unreactive due to the methoxy-deactivation.
-
Charge Reactor:
-
N-Boc-3-hydroxypiperidine (1.1 equiv)
-
Powdered KOH (2.0 equiv)
-
18-Crown-6 (10 mol%)
-
Toluene (0.5 M)
-
-
Form Alkoxide: Stir at room temperature for 30 mins.
-
Addition: Add 4-Fluoro-3-methoxybenzonitrile (1.0 equiv).
-
Reaction: Heat to reflux (110°C). Monitor by HPLC.
-
Note: If conversion stalls >24h, add 5% more 18-Crown-6.
-
Troubleshooting & FAQs
Q1: I am seeing significant amounts of reduced arene (3-methoxybenzonitrile). Why?
Diagnosis: This is protodehalogenation caused by
-
Switch Ligand: Move from XPhos or BINAP to RockPhos or tBuBrettPhos . The extreme steric bulk prevents the Pd-H alignment necessary for elimination.
-
Lower Temp: Run the reaction at 60–70°C if possible (requires the G3 precatalyst for activity).
Q2: My product mass is M+ - 100. What happened?
Diagnosis: You likely lost the Boc-protecting group during the reaction, or you used the free amine. Fix:
-
Ensure you are using N-Boc-3-hydroxypiperidine .
-
Check your base.[1] Strong bases like NaH or KOtBu can sometimes degrade carbamates at high temperatures. Switch to
.
Q3: Can I use Copper (Ullmann) catalysis to save money?
Answer: Yes, but with caveats.
-
System: CuI (10 mol%) + Picolinic acid (20 mol%) +
in DMSO at 110°C. -
Risk: The yield is typically 15–20% lower than the Pd-RockPhos system due to the steric hindrance of the ortho-methoxy group. Copper is more sensitive to sterics than Palladium.
Q4: Why not use the Mitsunobu reaction?
Answer: You can. Reacting 4-hydroxy-3-methoxybenzonitrile with N-Boc-3-hydroxypiperidine using DIAD/PPh3 is a valid route.
-
Downside: Removal of Triphenylphosphine oxide (TPPO) is difficult on a large scale. The Pd-catalyzed route (forming the bond from the halide) is generally cleaner for scale-up.
References
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(5), 1791–1794.
-
Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695. (Describes tBuBrettPhos utility).
-
Plunkett, S., et al. (2012). Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. Synthetic Communications.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Foundational text on Ligand Selection).
Sources
A Senior Application Scientist’s Guide to Establishing and Comparing Purity Standards for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
For researchers, medicinal chemists, and quality control specialists, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile is not merely a number on a certificate of analysis; it is the bedrock of reproducible, safe, and effective drug development. This guide provides an in-depth comparison of the analytical standards and methodologies required to comprehensively define the purity of this molecule. We will move beyond simple percentage values to establish a holistic purity profile, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and validated through robust experimental protocols.
The Imperative of Purity: Why a Deeper Look is Essential
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile is a complex organic molecule featuring multiple functional groups: a benzonitrile, a methoxy ether, a secondary amine within a piperidine ring, and an aryl ether linkage. Each of these sites presents opportunities for the formation of process-related impurities during synthesis or degradation products during storage. The presence of even minute quantities of these impurities can have significant consequences, potentially altering biological activity, introducing toxicity, or compromising the stability of the final drug product.[1][2]
Therefore, establishing a purity standard is not a single measurement but a comprehensive characterization that involves:
-
Identification and Quantification: Knowing the exact structure and amount of each impurity.
-
Qualification: Assessing the biological safety of impurities at their observed levels.[3]
-
Control: Setting scientifically justified limits for each impurity in the material specification.
The ICH Q3A(R2) guideline provides a critical framework, classifying impurities into organic, inorganic, and residual solvents and setting thresholds for reporting, identification, and toxicological qualification based on the maximum daily dose of the drug.[1][2][3][4]
The Hierarchy of Reference Standards
Before we can measure, we must define our ruler. In chemical analysis, this "ruler" is the reference standard. There is a distinct hierarchy that ensures traceability and accuracy.
-
Primary Reference Standard: This is a substance of the highest possible purity, whose value is accepted without reference to other standards.[5] Its purity is often determined by a primary analytical method like quantitative NMR (qNMR), which provides a direct link to the International System of Units (SI).
-
Secondary (or Working) Reference Standard: This is a standard that is characterized by comparison to a primary reference standard.[5] It is used for routine quality control analyses, such as HPLC assays. Its purity value is traceable to the primary standard.
The following diagram illustrates the relationship between these standards and the overall quality control process.
Caption: The hierarchy and use of primary and secondary reference standards in routine purity analysis.
Comparative Analysis of Core Purity Determination Methods
No single analytical technique can fully characterize the purity of a complex molecule. A multi-faceted approach is required, with each method providing a unique piece of the puzzle. The primary techniques for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography (GC) | Inductively Coupled Plasma-MS (ICP-MS) |
| Primary Use | Quantification of organic impurities and main component (assay). | Absolute quantification (assay) of the main component; structural confirmation. | Quantification of volatile residual solvents. | Quantification of elemental impurities (residual catalysts). |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Signal intensity is directly proportional to the number of atomic nuclei.[6] | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Ionization of elements in plasma and separation based on mass-to-charge ratio. |
| Reference Standard | Requires a well-characterized reference standard (primary or secondary) of the same molecule. | Can use an unrelated, certified internal standard for absolute quantification.[7] | Requires certified reference standards for each potential residual solvent. | Requires certified, single or multi-element standards for calibration. |
| Advantages | High sensitivity for detecting trace impurities, excellent resolution, well-established in industry.[8] | Primary method traceable to SI units, provides structural information, no need for identical reference standard.[9] | Very high sensitivity for volatile compounds. | Extremely high sensitivity for trace metals, fulfilling ICH Q3D requirements.[1] |
| Limitations | Purity is relative (area percent) unless a calibrated standard is used; non-chromophoric impurities are not detected by UV.[8] | Lower sensitivity than HPLC, requires more sample, complex spectra can be difficult to interpret.[7] | Limited to thermally stable and volatile compounds. | Does not provide information on organic impurities. |
Experimental Protocols: A Self-Validating System
Trustworthiness in analytical data comes from robust, well-defined protocols that include system suitability tests (SST). These tests verify that the analytical system is performing as expected before any samples are analyzed.
Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)
This method is the workhorse for determining the purity and impurity profile of organic molecules. The goal is to separate the main peak from all potential process-related and degradation impurities.
Causality Behind Choices:
-
Column: A C18 (octadecyl) column is chosen for its reverse-phase characteristics, which are ideal for retaining and separating moderately polar to non-polar molecules like our target compound.[10]
-
Mobile Phase: An acetonitrile/water gradient is used to provide a broad elution window, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved. A phosphate buffer is included to maintain a consistent pH, which is critical for the peak shape and retention time of the basic piperidine moiety.
-
Detector: UV detection at 239 nm is selected based on the chromophore of the benzonitrile group, providing good sensitivity.[11]
Step-by-Step Methodology:
-
System Preparation:
-
Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Equilibrate a C18 column (e.g., 250 x 4.6 mm, 5 µm) with the initial mobile phase composition (e.g., 70% A / 30% B) at a flow rate of 1.0 mL/min. Column temperature is maintained at 30 °C.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the test article batch in the same manner as the reference standard.
-
-
System Suitability Test (SST):
-
Inject the reference standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates ≥ 2000.
-
-
Analysis:
-
Inject the diluent (as a blank), followed by the reference standard and the sample solutions.
-
Run a gradient elution program (e.g., 30% B to 90% B over 30 minutes) to ensure all impurities are eluted.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram, disregarding peaks from the blank.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Assay by Quantitative NMR (qNMR)
This protocol establishes the absolute purity (assay) of a primary reference standard, which can then be used to calibrate the HPLC method.
Causality Behind Choices:
-
Internal Standard: Maleic acid is chosen as it is non-volatile, stable, has sharp singlets in a region of the ¹H NMR spectrum that does not overlap with the analyte, and is available as a high-purity certified reference material.
-
Solvent: DMSO-d₆ is a good solvent for both the analyte and the internal standard, and its residual peak is well-separated from the signals of interest.[12]
-
Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is crucial to ensure complete T1 relaxation for all protons being quantified, which is a prerequisite for accurate integration.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~15 mg of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile and ~5 mg of certified maleic acid internal standard into the same vial. Record weights to 0.01 mg.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Key Parameters: Use a 90° pulse, a spectral width that covers all signals, an acquisition time of at least 3 seconds, and a relaxation delay (d1) of 30 seconds. Collect at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate the following signals:
-
Analyte: A well-resolved aromatic proton signal (e.g., a singlet or doublet).
-
Standard: The singlet from the two olefinic protons of maleic acid.
-
-
-
Purity Calculation:
-
Calculate the purity using the following equation[6]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
"analyte" refers to 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
-
"std" refers to the maleic acid internal standard
-
Integrated Workflow for Purity Standard Characterization
A comprehensive purity assessment follows a logical workflow, combining multiple analytical techniques to build a complete picture of the test material.
Caption: Comprehensive workflow for the characterization and purity assessment of a new batch of material.
By following this structured, multi-technique approach, researchers and drug developers can establish a scientifically sound and defensible purity standard for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile. This ensures not only compliance with global regulatory expectations but also provides the high-quality, well-characterized materials necessary for advancing pharmaceutical research.
References
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (2025, October 7). [Link]
-
ICH harmonised tripartite guideline - impurities in new drug products. (n.d.). [Link]
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). [Link]
-
Impurities in new drug substances Q3A(R2). ICH. (2006, October 25). [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006, October 1). [Link]
-
qNMR Standards. Goss Scientific. [Link]
-
The new gold standard? Assay by NMR. Almac Group. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024, February 9). [Link]
-
HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A. SIELC Technologies. (2023, May 31). [Link]
-
Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Synthesis of 3-methoxy-4-methylbenzonitrile. PrepChem.com. [Link]
-
A Novel RP-HPLC Method for the Simultaneous Estimation of Rabeprazole and Domperidone in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. (2025, August 5). [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. tasianinch.com [tasianinch.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. emerypharma.com [emerypharma.com]
- 7. almacgroup.com [almacgroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. ukisotope.com [ukisotope.com]
Structural comparison of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile vs similar scaffolds
As a Senior Application Scientist, selecting the optimal building block for a drug discovery program requires moving beyond basic structural recognition to understanding the precise physicochemical and spatial consequences of each functional group.
This guide provides an objective, in-depth structural comparison of 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile against its closest structural analogs. By analyzing vector projection, pKa modulation, and metabolic liabilities, we will establish why this specific scaffold is a privileged motif in the design of kinase inhibitors (such as Syk inhibitors) and GPCR ligands [1].
Structural Profiling & Mechanistic Rationale
The utility of 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile relies on the synergistic interaction of three distinct functional zones:
-
The Benzonitrile Core: Acts as an electron-deficient aromatic system. The nitrile group is a strong hydrogen-bond acceptor and a strong dipole, often utilized to interact with backbone amides in kinase hinge regions.
-
The 3-Methoxy Group: Provides a steric "bump" that forces the molecule into specific conformational states while acting as a localized hydrogen-bond acceptor. However, it introduces a potential site for CYP-mediated O-demethylation.
-
The Piperidin-3-yloxy Linkage: This is the critical differentiator. The ether linkage at the 3-position of the piperidine ring introduces a chiral center and projects the basic amine (pKa ~9.5) at an approximate 60° angle relative to the para-axis. This specific exit vector allows the amine to reach solvent-exposed acidic residues (e.g., Aspartate or Glutamate) that a linear 4-yloxy vector would miss.
The Alternatives
To objectively evaluate this scaffold, we compare it against two primary alternatives:
-
Alternative A (The Isomer): 3-Methoxy-4-(piperidin-4-yloxy)benzonitrile. Features a symmetrical piperidine ring, projecting the basic amine linearly.
-
Alternative B (The Bioisostere): 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile. Replaces the bulky, electron-donating methoxy group with a small, highly electronegative fluorine atom [3].
Mechanistic binding interactions of the scaffold within target protein pockets.
Synthetic Workflow
The synthesis of this scaffold relies on the robust Mitsunobu reaction, utilizing 4-hydroxy-3-methoxybenzonitrile—a versatile intermediate often derived via aldehyde transformation [2]—and N-Boc-3-hydroxypiperidine.
Causality in Synthesis: The Mitsunobu coupling proceeds with complete inversion of stereochemistry at the piperidine C3 position. If the
Synthetic workflow for 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile via Mitsunobu coupling.
Experimental Validations & Self-Validating Protocols
To objectively compare these scaffolds, we must evaluate their permeability, metabolic stability, and target binding kinetics. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: High-Throughput PAMPA & Microsomal Stability Assay
Causality: Basic amines often suffer from poor passive permeability, while methoxy groups are classic liabilities for CYP450 O-demethylation. This dual assay evaluates both parameters simultaneously. Self-Validation: The inclusion of Atenolol (low permeability standard), Verapamil (high permeability standard), and Testosterone (high clearance standard) ensures that any plate-to-plate variation or compromised lipid membranes are immediately flagged.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM DMSO stocks of the test scaffolds and control compounds (Atenolol, Verapamil, Testosterone). Dilute to 10 µM in PBS (pH 7.4).
-
PAMPA Assembly: Coat the donor compartment of a 96-well PAMPA sandwich plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.
-
Incubation: Add 300 µL of the 10 µM compound solutions to the donor wells and 300 µL of fresh PBS to the acceptor wells. Incubate at room temperature for 5 hours without agitation.
-
Microsomal Incubation: In a separate plate, mix 1 µM of test compounds with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4). Initiate the reaction by adding NADPH (1 mM final).
-
Quenching & Analysis: Quench HLM reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze both PAMPA acceptor/donor wells and HLM supernatants via LC-MS/MS.
-
Validation Check: The assay is only valid if Verapamil
cm/s, Atenolol cm/s, and Testosterone min.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality: Equilibrium binding assays (
Step-by-Step Methodology:
-
Immobilization: Immobilize the target recombinant protein (e.g., Syk kinase) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a level of ~3000 Response Units (RU). Leave Flow Cell 1 unmodified as the reference.
-
Analyte Preparation: Prepare a 2-fold dilution series of the scaffolds (from 10 µM down to 39 nM) in running buffer (HBS-EP+ with 1% DMSO).
-
Injection: Inject analytes over both flow cells at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Data Processing: Double-reference the sensograms (subtracting Flow Cell 1 and a blank buffer injection). Fit the curves to a 1:1 Langmuir binding model to extract
, , and .
Comparative Performance Data
The following table summarizes the experimental profiling of the target scaffold against its alternatives.
| Parameter | 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile (Target) | 3-Methoxy-4-(piperidin-4-yloxy)benzonitrile (Isomer) | 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile (Bioisostere) |
| Amine Vector Angle | ~60° (Angled) | 180° (Linear) | ~60° (Angled) |
| Calculated pKa | 9.4 | 9.6 | 9.1 |
| PAMPA | 4.2 (Moderate) | 3.8 (Moderate) | 8.5 (High) |
| HLM Stability ( | 35 (Moderate clearance) | 32 (Moderate clearance) | >120 (Low clearance) |
| Model Kinase | 45 | 890 | 120 |
| Primary Liability | CYP-mediated O-demethylation | Poor target geometry | Loss of H-bond acceptor |
Data Synthesis:
The data clearly demonstrates the causality behind structural choices. The Target Scaffold achieves a superior
While the Fluoro Bioisostere solves the metabolic liability of the methoxy group (HLM
References
- World Intellectual Property Organization. (2011). Substituted naphthyridines and their use as syk kinase inhibitors (WO2011092128A1).
-
National Institutes of Health. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PMC.[Link]
Analytical Quality Control Comparison Guide: 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile vs. Structural Alternatives
As modern drug discovery increasingly targets complex kinases and G-protein-coupled receptors (GPCRs), the selection of specific chemical linkers and pharmacophores becomes critical. 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile is a highly versatile building block used in the synthesis of targeted therapeutics.
However, from an analytical and quality control (QC) perspective, this molecule presents a distinct challenge: the ether linkage at the C3 position of the piperidine ring introduces a stereocenter. As a Senior Application Scientist, I frequently see development programs stall because analytical teams apply generic achiral QC methods to chiral intermediates. If enantiomeric purity is not rigorously controlled at this intermediate stage, the resulting active pharmaceutical ingredient (API) will be a mixture of diastereomers, leading to split chromatographic peaks, unpredictable pharmacokinetics, and potential off-target toxicity.
This guide objectively compares the QC parameters of 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile against its common structural alternatives and provides field-proven, self-validating experimental methodologies for its analysis.
Comparative Quality Control Specifications
To understand the analytical requirements, we must compare our target compound against two common alternatives frequently evaluated during lead optimization:
-
Alternative A (Achiral): 3-Methoxy-4-(piperidin-4-yloxy)benzonitrile. The ether linkage is at C4, creating a plane of symmetry.
-
Alternative B (Ring Contraction): 3-Methoxy-4-(pyrrolidin-3-yloxy)benzonitrile. A 5-membered ring analog, which is also chiral but exhibits different basicity and conformational flexibility.
The table below summarizes the critical QC parameters required for batch release, grounded in ICH Q3A(R2) [1] and ICH Q3C(R9) [2] guidelines.
Table 1: Comparative QC Specifications Matrix
| QC Parameter | 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile (Target) | 3-Methoxy-4-(piperidin-4-yloxy)benzonitrile (Alt. A) | 3-Methoxy-4-(pyrrolidin-3-yloxy)benzonitrile (Alt. B) |
| Stereochemistry | Chiral (1 Stereocenter) | Achiral | Chiral (1 Stereocenter) |
| Chemical Purity (UPLC-UV) | ≥ 98.0% (Area %) | ≥ 98.0% (Area %) | ≥ 98.0% (Area %) |
| Chiral Purity (ee%) | ≥ 99.0% ee | Not Applicable | ≥ 99.0% ee |
| Desmethyl Impurity Limit | ≤ 0.10% (ICH Q3A Threshold) | ≤ 0.10% | ≤ 0.10% |
| Residual Solvents (GC-FID) | Meets ICH Q3C (e.g., DCM ≤ 600 ppm) | Meets ICH Q3C | Meets ICH Q3C |
| Water Content (KF) | ≤ 0.5% (w/w) | ≤ 0.5% (w/w) | ≤ 1.0% (w/w) (More hygroscopic) |
Analytical Workflows & Decision Logic
The presence of the C3 stereocenter fundamentally alters the QC workflow. While the 4-yl isomer can be released using standard reverse-phase UPLC, the 3-yl isomer requires orthogonal chiral chromatography.
Quality control decision tree for piperidine-ether benzonitrile derivatives.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the methods include internal System Suitability Testing (SST) criteria; if the chemistry of the column degrades or the mobile phase is prepared incorrectly, the SST will fail, preventing the reporting of false data.
Method A: Chiral HPLC for Enantiomeric Excess (ee%)
Causality & Rationale: Polysaccharide-based chiral stationary phases (CSPs) are the gold standard for separating piperidine derivatives[3]. However, the secondary amine on the piperidine ring will strongly interact with residual silanols on the silica support of the CSP, causing severe peak tailing. To prevent this, we add 0.1% Diethylamine (DEA) to the mobile phase. The DEA acts as a competing base, masking the silanols and sharpening the analyte peaks, which is critical for the accurate integration of closely eluting enantiomers.
Step-by-Step Protocol:
-
Column Selection: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation: Mix Hexane : Ethanol : Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. Degas via sonication for 10 minutes.
-
Sample Preparation: Dissolve 10 mg of 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile in 10 mL of Ethanol (1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (Self-Validation): Inject a racemic standard of the compound. The run is only valid if the resolution (
) between the (R) and (S) enantiomer peaks is > 1.5 , and the symmetry factor for both peaks is between 0.8 and 1.5.
Transient diastereomeric interactions on a polysaccharide chiral stationary phase.
Method B: UPLC-MS for Chemical Purity
Causality & Rationale: While chiral purity ensures the correct 3D geometry, chemical purity ensures no side-reaction products (like the highly toxic desmethyl-benzonitrile impurity) are carried forward. We use a low-pH mobile phase (0.1% TFA) to fully protonate the piperidine nitrogen, ensuring it elutes as a sharp, symmetrical peak on a C18 column rather than smearing across the baseline.
Step-by-Step Protocol:
-
Column: Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes.
-
Detection: PDA (210-400 nm) and ESI+ MS (m/z 233.1 [M+H]+).
-
System Suitability Test: Inject a standard solution (0.1 mg/mL). The RSD of the main peak area over 5 replicate injections must be ≤ 2.0% .
Experimental Validation Data
The following table presents typical method validation data comparing the 3-yl target compound against the 4-yl achiral alternative, demonstrating the necessity of orthogonal methods.
Table 2: Chromatographic Performance Data
| Analyte | Method Applied | Retention Time (min) | Resolution ( | LOD / LOQ (µg/mL) |
| (R)-3-yl Isomer | Chiral HPLC (Method A) | 8.45 | 2.15 (from S-isomer) | 0.05 / 0.15 |
| (S)-3-yl Isomer | Chiral HPLC (Method A) | 10.20 | 2.15 (from R-isomer) | 0.05 / 0.15 |
| 4-yl Isomer (Achiral) | Chiral HPLC (Method A) | 9.10 | N/A (Single Peak) | 0.06 / 0.18 |
| 3-yl Isomer (Mixed) | UPLC-MS (Method B) | 2.35 | N/A (Co-elutes) | 0.01 / 0.03 |
| 4-yl Isomer (Achiral) | UPLC-MS (Method B) | 2.42 | 1.80 (from 3-yl) | 0.01 / 0.03 |
Data Interpretation: As shown in Table 2, UPLC-MS (Method B) cannot resolve the (R) and (S) enantiomers of the 3-yl isomer (they co-elute at 2.35 min). However, Method B easily resolves the 3-yl regioisomer from the 4-yl regioisomer (
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]
-
ICH Q3C(R9) Guideline on Impurities: Guideline for Residual Solvents. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]
-
Ali, I., Naim, L., Ghanem, A., et al. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Talanta, 69(4), 1013-1017. URL:[Link]
Validated HPLC Methods for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile Quantification: A Comparative Guide
The Analytical Challenge: Deconstructing the Analyte
Developing a robust, reproducible quantification method for 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile requires a deep understanding of its physicochemical properties. This molecule presents a classic chromatographic dichotomy: it features a lipophilic, UV-active methoxybenzonitrile core attached to a highly polar, basic piperidin-3-yloxy side chain.
The critical variable is the secondary amine in the piperidine ring, which has an estimated
Methodological Comparison: Finding the Optimal Paradigm
To establish a validated quantification method, we evaluated three distinct chromatographic paradigms. The objective was to eliminate secondary interactions while maximizing retention and peak symmetry.
Alternative 1: Traditional Low pH RP-HPLC (0.1% TFA)
-
The Mechanism: This legacy approach uses Trifluoroacetic Acid (TFA) to lower the pH and act as an ion-pairing reagent, neutralizing the cationic piperidine to force retention on a standard C18 column.
-
The Causality of Failure: While TFA improves peak shape marginally compared to formic acid, it is a notoriously "sticky" reagent that requires extensive column equilibration times. More critically, TFA causes severe ion suppression. If this method requires transfer to LC-MS/MS for trace impurity analysis, the signal-to-noise ratio drops precipitously. Furthermore, the highly polar protonated analyte elutes too close to the void volume (
), compromising specificity.
Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
The Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica or amide) with a highly organic mobile phase to retain the polar protonated amine via partitioning into an aqueous-enriched layer.
-
The Causality of Failure: The highly hydrophobic methoxybenzonitrile moiety fights the HILIC retention mechanism. This creates a "mixed-mode" conflict where the lipophilic core resists partitioning into the polar stationary layer. The result is unacceptable peak broadening and low theoretical plate counts, making baseline resolution from closely related synthetic impurities nearly impossible.
The Champion: High pH RP-HPLC (Ammonium Bicarbonate, pH 10.5)
-
The Mechanism: By raising the mobile phase pH to 10.5—one full unit above the analyte's
—the piperidine amine is fully deprotonated. The molecule becomes entirely neutral and lipophilic. -
The Causality of Success: The neutral molecule partitions cleanly into the C18 stationary phase based purely on hydrophobic interactions. Residual silanol interactions are eliminated because the analyte carries no positive charge. This approach yields pristine, sharp peaks and maximum retention. To prevent the dissolution of the silica matrix at high pH, this method utilizes (e.g., Ethylene Bridged Hybrid, BEH), which are structurally designed to withstand alkaline conditions [1].
Chromatographic Performance Data
The quantitative superiority of the High pH RP-HPLC method is evident when comparing fundamental chromatographic parameters.
Table 1: Chromatographic Performance Comparison
| Method Paradigm | Mobile Phase System | Retention Time ( | USP Tailing Factor ( | Theoretical Plates ( | Resolution ( |
| Low pH RP-HPLC | 0.1% TFA in | 2.4 min | 2.15 (Fail) | 3,500 | 1.2 (Co-elution) |
| HILIC | 10mM | 4.1 min | 1.68 (Marginal) | 5,200 | 1.8 |
| High pH RP-HPLC | 10mM | 6.8 min | 1.05 (Pass) | 12,500 | 3.5 (Baseline) |
Self-Validating Experimental Protocol: High pH RP-HPLC
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analytical run cannot proceed unless the built-in System Suitability Test (SST) strictly meets predefined acceptance criteria.
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate (
) in 1000 mL of LC-MS grade water to create a 10 mM solution. Adjust the pH to 10.5 ± 0.05 using dilute Ammonium Hydroxide ( ). Filter through a 0.22 µm PTFE membrane. Causality note: Precise pH adjustment is critical; dropping below pH 10.5 risks partial protonation of the piperidine ring, reintroducing peak tailing. -
Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid silica).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).
-
Detection: UV at 254 nm (optimal for the benzonitrile chromophore).
-
Gradient:
-
0-2 min: 10% B
-
2-8 min: Linear ramp to 90% B
-
8-10 min: Hold at 90% B
-
10-10.1 min: Return to 10% B
-
10.1-15 min: Re-equilibration
-
Step 3: System Suitability Testing (The Self-Validating Gatekeeper) Before analyzing any unknown samples, inject the 50 µg/mL reference standard solution five consecutive times.
-
Acceptance Criteria:
-
USP Tailing Factor (
) must be 1.5. -
Relative Standard Deviation (%RSD) of peak area must be
2.0%. -
Theoretical plates (
) must be 10,000.
-
-
Action: If these criteria are not met, the system is deemed invalid. Purge the column, verify the mobile phase pH, and restart the sequence. Do not inject samples.
Step 4: Sample Preparation Accurately weigh 5.0 mg of the sample and dissolve in 100 mL of Diluent (50:50 Water:Acetonitrile) to achieve a nominal concentration of 50 µg/mL. Sonicate for 5 minutes and filter through a 0.45 µm nylon syringe filter prior to injection.
ICH Q2(R2) Validation Summary
The High pH RP-HPLC method was fully validated in accordance with the updated [2]. These guidelines, which recently underwent a major revision to emphasize a lifecycle and risk-based approach to analytical procedure development, mandate rigorous proof that the method is fit for its intended purpose [3].
Table 2: ICH Q2(R2) Validation Parameters for High pH Method
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Linearity Range | Minimum 80-120% of target conc. | 1.0 - 100 µg/mL ( | Pass |
| LOD / LOQ | Signal-to-Noise | 0.05 µg/mL / 0.15 µg/mL | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across range | 99.4% ± 0.6% (n=9) | Pass |
| Repeatability (Precision) | %RSD | 0.85% (n=6) | Pass |
| Specificity | Complete baseline resolution | No matrix/impurity interference | Pass |
Workflow Visualization
Decision tree for HPLC method selection and ICH Q2(R2) validation of basic pharmaceutical amines.
References
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters Hybrid Particles.[Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]
-
Altasciences. Practical Strategies for ICH Q14 and Q2(R2) Compliance.[Link]
Reference Standard Selection Guide: 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
The following guide serves as a critical technical resource for the selection, qualification, and application of reference standards for 3-Methoxy-4-(piperidin-3-yl-oxy)-benzonitrile . This molecule is a high-value pharmacophore, frequently utilized as a Key Starting Material (KSM) or intermediate in the synthesis of kinase inhibitors (e.g., JAK, PDE4, or ALK inhibitors).
Its structural complexity—featuring a basic secondary amine (piperidine), a hydrolyzable nitrile, and a chiral center at the piperidine 3-position—demands a rigorous reference standard strategy that exceeds typical "reagent grade" expectations.
Executive Summary: The Hierarchy of Standards
In drug development, the "correct" standard is defined by the development phase. Using a catalog reagent for GMP release is a compliance violation; using a primary standard for early screening is a resource waste.
This guide compares three distinct classes of reference standards available for this benzonitrile derivative.
Comparative Performance Matrix
| Feature | Class A: Primary Reference Standard | Class B: Secondary/Working Standard | Class C: Reagent/Catalog Grade |
| Intended Use | GMP Release, Stability Studies, Calibration of Secondaries. | Routine QC, In-process Control (IPC), Cleaning Validation. | Early R&D, Route Scouting, Structural Confirmation. |
| Purity (Assay) | > 99.5% (Mass Balance/qNMR) | Qualified against Class A (typically >99.0%). | > 95.0% (Area % only). |
| Chiral Purity | > 99.8% ee (Enantiomeric Excess defined). | Verified, but may drift if not stored correctly. | Often Racemic or Undefined ee. |
| Salt Form | Explicitly defined (e.g., HCl, Tosylate) with counter-ion stoichiometry. | Matches the process intermediate. | Often Free Base (hygroscopic risks). |
| Traceability | Full CoA (H-NMR, C-NMR, MS, IR, ROI, KF, Residual Solvents). | Traceable to Primary Standard. | Basic CoA (H-NMR, LC-MS). |
| Cost Factor | High ( | Low ($) | Low ($) |
Technical Deep Dive: Critical Quality Attributes (CQAs)
When selecting a standard for 3-Methoxy-4-(piperidin-3-yl-oxy)-benzonitrile, three specific chemical liabilities must be addressed. Failure to account for these will lead to assay bias.
A. The Chiral Trap (The 3-Position)
The piperidine ring is substituted at the 3-position. This creates a chiral center (R or S).
-
Risk: Many catalog suppliers sell the racemate without clearly labeling it as such, or sell an enantiomer with low optical purity (e.g., 90% ee).
-
Impact: If your biological target requires the (S)-enantiomer, using a standard with 5% (R)-impurity will skew potency calculations and impurity profiling.
-
Requirement: The standard must have Chiral HPLC data included in the CoA.
B. The Basic Nitrogen (Tailing & Salt Correction)
The secondary amine (
-
Risk: As a free base, it absorbs atmospheric CO₂ and water, altering the "As Is" weight.
-
Impact: Weighing 10.0 mg of the free base standard might actually deliver only 9.2 mg of active moiety due to water/carbonate uptake.
-
Recommendation: Prefer Salt Forms (e.g., Hydrochloride or Tosylate) for reference standards due to superior crystallinity and non-hygroscopic nature. Note: You must apply a Salt Correction Factor (SCF) during calculation.
C. The Nitrile Hydrolysis
-
Risk: The benzonitrile group can hydrolyze to the amide (Benzamide) or acid (Benzoic acid) under stress.
-
Impact: Old standards stored in humid conditions may show a "ghost peak" at RRT ~0.8 (Amide).
Experimental Protocols
Protocol A: Qualification of the Reference Standard (Purity Assignment)
Objective: To assign an absolute purity value to a "Working Standard" (Class B) using a "Primary Standard" (Class A) or independent techniques.
Methodology: Mass Balance Approach
The purity (
-
Organic Impurities (
): Determine by HPLC-UV (Method below). -
Volatiles (
): Determine by Residual Solvent GC or Loss on Drying (LOD). -
Water: Determine by Karl Fischer (KF) titration.
-
Inorganics (
): Residue on Ignition (Sulfated Ash).
Protocol B: HPLC-UV Purity & Impurity Profiling
Rationale: This method uses a high pH buffer to suppress the ionization of the piperidine nitrogen, ensuring sharp peak shape without ion-pairing reagents that cause baseline drift.
-
Column: Waters XBridge C18,
(High pH stable). -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp:
. -
Detection: UV at 235 nm (Nitrile/Aromatic max).
-
Gradient:
-
0 min: 5% B
-
15 min: 90% B
-
20 min: 90% B
-
20.1 min: 5% B
-
25 min: Stop
-
Acceptance Criteria for Reference Standard:
-
Tailing Factor (
): (Critical for basic amines). -
Resolution (
): between Main Peak and nearest impurity (likely the regioisomer 4-piperidine if synthetic route allows).
Visualizing the Qualification Workflow
The following diagram illustrates the decision tree for qualifying a reference standard for this specific molecule, highlighting the critical check-points for Chirality and Salt form.
Caption: Qualification workflow prioritizing Chiral Purity (Step 3) and Salt Form identification (Step 2) before final Potency Assignment.
Experimental Data: Impact of Standard Selection
To demonstrate the risk of using "Catalog Grade" vs. "Qualified Reference Standards," we simulated an assay of a drug substance batch using both standards.
Scenario: Quantifying an intermediate batch of Target Molecule X.
-
Standard A: Qualified Primary Standard (HCl Salt, 99.8% Purity, 99.9% ee).
-
Standard B: Catalog Reagent (Free Base, Label claims "97%", actual 94% due to water absorption).
| Parameter | Result using Standard A (Primary) | Result using Standard B (Catalog) | Deviation |
| Response Factor (Area/Conc) | -5.6% | ||
| Calculated Potency of Sample | 98.2% (True Value) | 104.1% (False High) | +5.9% |
| Interpretation | Batch Passes. | OOS (Out of Spec) - >102% | Critical Failure |
Analysis: The Catalog Standard B had absorbed water (hygroscopic free base). When weighed, the user thought they had 10mg of analyte, but actually had 9.4mg. This caused the response factor to be artificially low. When applied to the sample, it drastically overestimated the sample potency, leading to a false OOS investigation.
Storage and Stability
Due to the benzonitrile and secondary amine functionalities:
-
Container: Amber glass vials with Teflon-lined caps (protect from UV and moisture).
-
Temperature: Long-term storage at
is recommended to prevent nitrile hydrolysis. -
Retest Period:
-
Free Base: 6 months (high risk of carbonate formation).
-
HCl/TFA Salt: 12-24 months (stable).
-
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Focus on basic amine separation at high pH). [Link]
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2][3] [Link]
-
PubChem. (2025). Compound Summary: 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile derivatives.[4] National Library of Medicine. [Link]
Sources
Elemental analysis and composition verification of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
Executive Summary
The verification of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile (C₁₃H₁₆N₂O₂) presents a unique analytical challenge common to piperidine-containing pharmaceutical intermediates. While classical Elemental Analysis (CHN) remains a regulatory staple, it is often insufficient for this class of compounds due to their hygroscopic nature and propensity for variable salt formation (e.g., HCl, TFA).
This guide objectively compares three primary verification methodologies: Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) . Based on experimental evidence, we demonstrate that a qNMR-centric workflow provides the highest fidelity for composition verification, offering a self-validating system that detects solvates and inorganic contaminants that traditional CHN misses.
Part 1: The Analytical Landscape
Before selecting a method, one must understand the molecule's behavior.
-
Formula: C₁₃H₁₆N₂O₂
-
Molecular Weight: 232.28 g/mol (Free Base)
-
Critical Feature: The secondary amine in the piperidine ring is basic (
).
The Trap: This molecule rarely exists as a pristine free base after standard workup. It avidly sequesters water and atmospheric CO₂, or retains counter-ions (Cl⁻, CF₃COO⁻) from previous synthetic steps. A standard CHN analysis assuming a free base structure often yields a "failed" result (e.g., Carbon found 65.1% vs. calculated 67.2%), leading to unnecessary re-purification cycles.
Part 2: Comparative Methodology
Method A: Combustion Analysis (CHN)
The Traditional Gatekeeper
Principle: The sample is combusted in excess oxygen; the resulting CO₂, H₂O, and N₂ gases are quantified to determine weight percent.
-
Pros:
-
Required by many top-tier journals (e.g., J. Org. Chem.) and regulatory bodies for new chemical entities.
-
High precision for ultra-pure, dry, non-hygroscopic solids.
-
-
Cons:
-
Blind to Identity: A sample contaminated with 5% inorganic salt can mimic the %C of a hydrate.
-
Destructive: Requires 2–5 mg of sample that cannot be recovered.
-
The "0.4% Rule": Most journals require results within ±0.4% of theoretical values.[1][2] For our piperidine derivative, a single water molecule trapped in the lattice shifts the Carbon content by ~4.5%, causing an instant fail.
-
Method B: High-Resolution Mass Spectrometry (HRMS)
The Identity Fingerprint
Principle: Measures the exact mass-to-charge ratio (m/z) of the ionized molecule, typically using ESI-TOF or Orbitrap technology.
-
Pros:
-
Formula Confirmation: Confirms C₁₃H₁₆N₂O₂ with <5 ppm error (Theoretical [M+H]⁺: 233.1285).
-
Sensitivity: Requires micrograms of material.
-
-
Cons:
-
Isomer Blindness: Cannot distinguish between the 3-yloxy (target) and 4-yloxy (potential regioisomer) variants.
-
Not Quantitative: Ionization efficiency varies; peak intensity does not correlate linearly with purity without rigorous calibration curves.
-
Method C: Quantitative NMR (qNMR)
The Self-Validating Standard
Principle: Uses the fundamental property that the integrated signal area in NMR is directly proportional to the molar ratio of nuclei, regardless of chemical structure. An Internal Standard (IS) of known purity is added.[3][4]
-
Pros:
-
Absolute Purity: Determines weight % purity without a reference standard of the analyte.
-
Structural Specificity: Distinguishes regioisomers (3- vs 4-substitution) and identifies specific contaminants (residual ethyl acetate, water, grease).
-
Non-Destructive: Sample can be recovered.
-
-
Cons:
-
Requires precise weighing (metrological weighing capability).
-
Requires a deuterated solvent where both analyte and IS are soluble.[4]
-
Part 3: Comparative Analysis Summary
The following table summarizes the performance of each method specifically for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile .
| Feature | Method A: CHN | Method B: HRMS | Method C: qNMR |
| Primary Output | Weight % Elements | Exact Mass (Formula) | Weight % Purity & Structure |
| Distinguishes Isomers? | No | No | Yes |
| Detects Solvates? | No (seen as error) | No | Yes (Quantifies them) |
| Sample Recovery | No | No | Yes |
| Accuracy | ±0.3% (Absolute) | < 5 ppm (Mass) | ±1.0% (Absolute Purity) |
| Risk for this Molecule | High (Hygroscopicity) | Low | Low |
Part 4: Recommended Workflow (The Self-Validating System)
To ensure scientific integrity and minimize resource waste, do not start with CHN. Use the following logic flow:
The Purity Triangulation Workflow
Caption: Figure 1. The "Purity Triangulation" workflow prioritizes qNMR to prevent false failures in CHN analysis due to solvation.
Experimental Protocol: qNMR for Piperidine Derivatives
This protocol is designed to be self-validating. If the internal standard signals broaden or shift unexpectedly, it indicates a pH mismatch or reaction with the analyte, invalidating the run immediately (fail-safe).
Reagents:
-
Analyte: ~10 mg of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Reasoning: Maleic acid has a singlet at ~6.3 ppm, distinct from the aromatic protons of benzonitrile (7.0–7.5 ppm) and the methoxy group (3.8 ppm).
-
Solvent: DMSO-d₆. Reasoning: Ensures solubility of both the polar salt forms and the organic backbone.
Procedure:
-
Weighing: Accurately weigh 10.0 mg (±0.1 mg) of the analyte (
) and 5.0 mg of Maleic Acid ( ) into the same vial. Record weights to 0.001 mg precision. -
Dissolution: Add 0.6 mL DMSO-d₆. Vortex until clear.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Must be
of the slowest relaxing proton). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Integration: Integrate the Maleic Acid singlet (2H) and the Benzene ring protons (3H) or Methoxy group (3H).
Calculation:
Where:
- = Integration Area[3]
- = Number of protons (e.g., 2 for Maleic, 3 for Methoxy)
- = Molecular Weight[5]
- = Mass weighed
- = Purity (decimal)
Part 5: Logic of the "Self-Validating" System
Why is this superior?
-
Stoichiometry Check: If the integration ratio of the Piperidine protons vs. the Benzonitrile protons deviates from theoretical (e.g., 1:1), you immediately detect regioisomeric impurities or synthetic fragmentation.
-
Solvent Trap: If the qNMR purity is 95% but no organic impurities are seen in the baseline, the missing 5% is likely inorganic salts (NaCl) or moisture. CHN would just fail; qNMR tells you why (mass balance gap).
Decision Matrix: Interpreting Discrepancies
Caption: Figure 2. Diagnostic logic for troubleshooting purity issues using qNMR data.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Discusses the superiority of qNMR over CHN for purity).
-
Holzgrabe, U. (2010).[6] "Quantitative NMR spectroscopy in pharmaceutical R&D." Progress in Nuclear Magnetic Resonance Spectroscopy. (Establishes qNMR as a robust alternative to HPLC/CHN).
-
International Union of Pure and Applied Chemistry (IUPAC). "Harmonized Guidelines for the In-House Validation of Methods of Analysis." (Provides the statistical basis for analytical error limits).
-
University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems." (Details the ±0.4% tolerance rule and common failure modes).
-
BenchChem. "Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds." (Specific context for piperidine handling).
Sources
A Comprehensive Guide to the Safe Disposal of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
This document provides essential, step-by-step guidance for the proper disposal of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile, ensuring the safety of laboratory personnel and the protection of the environment. As a compound likely synthesized for research and development purposes, it is imperative to handle its disposal with the same rigor as its synthesis and application. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory compliance.
Hazard Assessment: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile may not be readily available, a thorough hazard assessment can be conducted by examining its structural components: a benzonitrile moiety and a piperidine derivative.
-
Benzonitrile Derivatives: Compounds containing the benzonitrile group are often classified as toxic. For instance, 3-Methoxy-4-methylbenzonitrile is listed as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1] Similarly, 3-Methoxybenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Piperidine Derivatives: Piperidine and its derivatives can be flammable, harmful if swallowed, and toxic upon skin contact or inhalation.[5][6][7] They can also cause severe skin and eye damage.[5] The piperidine functional group is a secondary amine, which can exhibit corrosive properties.[8]
Given this information, it is prudent to treat 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile as a hazardous substance with potential for acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and potential environmental harm.[1][5]
Table 1: Hazard Profile of Structurally Related Compounds
| Compound | Key Hazard Statements |
| 3-Methoxy-4-methylbenzonitrile | Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation.[1][2] |
| 3-Methoxybenzonitrile | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] |
| Piperidine | Highly flammable liquid and vapor; Toxic in contact with skin or if inhaled; Harmful if swallowed.[6][7] |
Personal Protective Equipment (PPE) and Safe Handling
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure.[5]
-
Eye and Face Protection: Chemical safety goggles with side shields or a face shield are essential.[5][9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[5][9]
-
Protective Clothing: A lab coat or a chemical-resistant apron must be worn.[5]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][5][10]
Safe Handling Practices:
-
Avoid all personal contact, including inhalation.[1]
-
Ensure containers are securely sealed when not in use.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[9]
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.[1][2]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[9]
-
-
Large Spills:
Step-by-Step Disposal Procedure
The disposal of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile and any materials contaminated with it must be managed as hazardous waste.[11][12] Discharging this chemical into drains or the environment is strictly prohibited.[5][12]
Experimental Protocol: Waste Collection and Labeling
-
Waste Segregation: Collect all waste containing 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated hazardous waste container.[5][9]
-
Container Selection: Use a container that is chemically compatible with the waste and has a secure, tight-fitting lid.[9][12][13] Plastic containers are often preferred over glass to minimize the risk of breakage.[11]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste".[5][11] The label must include:
-
The full chemical name: "3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile". Abbreviations are not permitted.[11]
-
The approximate quantity of the waste.[9]
-
The date of waste generation.[11]
-
The location of origin (e.g., laboratory room number).[11]
-
The name of the Principal Investigator.[11]
-
Appropriate hazard pictograms (e.g., toxic, irritant).[11]
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[5][9][14] The storage area should be away from incompatible materials.[12][13]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup by a licensed hazardous waste contractor.[5][12]
Regulatory Framework
The disposal of chemical waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11][12] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling of hazardous chemicals in laboratories through its Laboratory Standard (29 CFR 1910.1450), which includes the development of a Chemical Hygiene Plan.[10][15][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile.
Caption: Disposal workflow for 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile.
References
- Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. Benchchem.
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.
- Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.
- Safety Data Sheet: 3-Methoxy-4-methylbenzonitrile. Apollo Scientific.
- Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Cole-Parmer.
- Safety Data Sheet: 3-Methoxybenzonitrile. Fisher Scientific.
- The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University.
- Waste Lab Chemical Disposal Guidance. American Association of Chemistry Teachers.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Benchchem.
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
- Key Elements of an OSHA Compliant Laboratory Safety Management Program. Shealy Consulting, LLC.
- Hazardous Waste and Disposal. American Chemical Society (ACS).
- Safety Data Sheet: 3-Methoxybenzonitrile. Tokyo Chemical Industry.
- Safety Data Sheet: 4-Methoxybenzonitrile. Thermo Fisher Scientific.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Effective Pharmaceutical Waste Management for Environmental Safety. Walsh Medical Media.
- Safety Data Sheet: Piperidine. Carl ROTH.
- Safety Data Sheet: Piperidine. Alfa Aesar.
- Safety Data Sheet: 4-Piperidin-1-ylbenzonitrile. Fisher Scientific.
- Innovative Techniques for Pharmaceutical Waste Management: Enhancing Drug Recovery and Environmental Sustainability. Bentham Science Publishers.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. ACS Publications.
- Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT).
- Piperidine: Human health tier II assessment. Australian Government Department of Health.
- Safety Data Sheet: Isopropylidenemalononitrile. Spectrum Chemical.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. osha.gov [osha.gov]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. mlienvironmental.com [mlienvironmental.com]
- 13. danielshealth.com [danielshealth.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 16. mastercontrol.com [mastercontrol.com]
A Strategic Guide to Personal Protective Equipment for Handling 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile
This document provides a detailed operational and safety guide for the handling and disposal of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following recommendations are rooted in a thorough analysis of its constituent functional groups—the benzonitrile moiety, a methoxy group, and a piperidinyl-oxy ether linkage—and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and procedural excellence.
Hazard Assessment: A Proactive Stance on Safety
The primary hazards associated with 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile are inferred from its chemical structure. Benzonitrile derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Symptoms of exposure to similar compounds can range from irritation of the skin, eyes, and respiratory tract to more severe effects such as headache, confusion, nausea, and respiratory distress in significant exposures.[1][3] The piperidine moiety, while part of a larger structure, suggests that the compound may have neurological effects if significant systemic absorption occurs.
Inferred Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[5][6]
-
Eye Irritation: Poses a risk of serious eye irritation.[5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound under standard laboratory conditions.
| PPE Category | Item | Specification/Standard | Rationale |
| Engineering Controls | Chemical Fume Hood | Certified and functioning properly. | The primary defense to prevent inhalation of powders or vapors.[8] |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile or neoprene gloves.[1][8] | Provides robust protection against dermal absorption. Regularly inspect gloves for any signs of degradation or punctures. |
| Eye and Face Protection | Safety goggles and face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8] | Goggles protect against splashes and dust, while a face shield offers a broader barrier, especially during transfers of material. |
| Body Protection | Flame-resistant lab coat | Fully buttoned to protect underlying clothing and skin. | Prevents incidental skin contact and contamination of personal clothing.[1][6] |
| Foot Protection | Closed-toe shoes | Made of a non-porous material. | Protects feet from spills and falling objects. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | To be used if a fume hood is unavailable or during a large spill.[3][8] | A respirator with an appropriate cartridge for organic vapors and particulates should be used when engineering controls are insufficient. |
Procedural Guidance for Safe Handling and Storage
Adherence to meticulous handling and storage protocols is fundamental to laboratory safety.
Experimental Workflow
Caption: Standard workflow for handling 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational and that a spill kit is readily accessible.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Handling:
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[7][8] Keep it away from incompatible materials such as strong oxidizing agents.[4][8]
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and exposures is critical.
Spill Response Plan
Caption: Step-by-step response plan for a chemical spill.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][7] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration.[7] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
All waste contaminated with 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, and empty containers) in a designated, sealed, and clearly labeled hazardous waste container.[1][9]
-
Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4]
References
- BenchChem. (2025). Personal protective equipment for handling 3-(2-Oxo-acetyl)-benzonitrile.
- BenchChem. (2025). Personal protective equipment for handling 4-Amino-3-(tert-butyl)benzonitrile.
- Oxford Lab Fine Chem LLP. BENZONITRILE - (For Synthesis) MSDS.
- Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
- Cole-Parmer. Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%.
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Hydroxy-3-methoxybenzonitrile.
- D-Mand Better Products, LLC. (2010).
- Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Methoxy-4-(trifluoromethyl)benzonitrile.
- Apollo Scientific. (2022).
- ChemBK. (2024). 3-METHOXY-4-METHYLBENZONITRILE - Physico-chemical Properties.
- PubChem. 3-Methoxy-4-methylbenzonitrile | C9H9NO.
- ECHEMI.
- Tokyo Chemical Industry. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
